Octyl hexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMHJVRZHGAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197620 | |
| Record name | Octyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-30-3 | |
| Record name | Octyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4887-30-3 | |
| Source | DTP/NCI | |
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| Record name | Octyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |
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| Record name | Octyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OCTYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B54293W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Research Focus on Fatty Acid Esters
The scientific journey of fatty acid esters began with foundational discoveries in the 18th and 19th centuries. In the late 1700s, Antoine Lavoisier first determined the elemental composition of fats and oils, identifying them as primarily composed of carbon and hydrogen. nih.gov This was followed by Michel-Eugène Chevreul's work in the early 19th century, where he isolated the first fatty acid by treating animal fat-derived soap with acid. nih.gov Chevreul also defined saponification as the process of obtaining fatty acids and glycerol (B35011). nih.gov In 1854, Marcellin Berthelot expanded on this by synthesizing fats from glycerol and fatty acids, a landmark achievement in organic chemistry. nih.gov
Initially, research on fatty acid esters was largely confined to their roles in food and as sources of energy. nih.gov It wasn't until 1929 that George and Mildred Burr demonstrated that fatty acids are essential dietary components, challenging the belief that they could be entirely synthesized from carbohydrates. nih.gov
The 20th century saw a significant evolution in the study of fatty acid esters, driven by technological advancements and a deeper understanding of their biochemical significance. The development of techniques like gas chromatography-mass spectrometry (GC-MS) allowed for the detailed analysis of complex mixtures, leading to the identification of numerous fatty acid esters in natural products. researchgate.netresearchgate.net
The focus of research has since broadened considerably. wisdomlib.org While initially centered on simple esters, the field has expanded to include more complex molecules like fatty acid esters of hydroxy fatty acids (FAHFAs), which have shown potential anti-inflammatory and antidiabetic properties. acs.orgresearchgate.net The study of fatty acid ester mixtures and their phase diagrams has also become a significant area of investigation, particularly for applications in materials science and as phase change materials (PCMs). mdpi.com
Current Scientific Significance and Emerging Research Frontiers of Octyl Hexanoate
Octyl hexanoate (B1226103) (C14H28O2) is a specific fatty acid ester that has garnered attention for its diverse properties and applications. nih.govnist.gov It is a carboxylic ester naturally found in organisms like Heracleum persicum and Heracleum antasiaticum. nih.gov
Physicochemical Properties: The scientific interest in octyl hexanoate is partly due to its distinct physicochemical characteristics. These properties are crucial for its various applications.
| Property | Value |
| Molecular Weight | 228.37 g/mol nih.gov |
| XLogP3 | 5.3 nih.gov |
| Boiling Point | 265.00 to 266.00 °C @ 760.00 mm Hg (est.) thegoodscentscompany.com |
| Flash Point | 239.00 °F TCC (115.00 °C) (est.) thegoodscentscompany.com |
| Water Solubility | 0.4196 mg/L @ 25 °C (est.) thegoodscentscompany.com |
This table is interactive. Users can sort and filter the data.
Flavor and Fragrance Industry: A primary application of this compound is in the flavor and fragrance industry, where it is valued for its fruity and mild herbaceous odor. thegoodscentscompany.com Research in this area focuses on optimizing its synthesis and understanding its sensory properties. For instance, studies have explored the use of biocatalysts, such as lipases, for the environmentally friendly synthesis of flavor esters like this compound. researchgate.netmdpi.com
Emerging Research Frontiers: Current research is pushing the boundaries of how this compound and related esters are utilized.
Biocatalysis: The use of enzymes as catalysts for ester synthesis is a significant frontier. researchgate.netau.dk This approach offers milder reaction conditions and greater selectivity compared to traditional chemical synthesis. researchgate.net For example, Novozym 435, an immobilized lipase (B570770), has been successfully used in the synthesis of various esters. researchgate.netmdpi.com
Green Lubricants: There is growing interest in using fatty acid esters as environmentally friendly lubricants and lubricant additives. mdpi.comresearchgate.net Research is exploring the modification of vegetable oils to produce biolubricants with improved properties, such as better thermo-oxidative stability and low-temperature fluidity. mdpi.com Octyl esters derived from waste cooking oil have been investigated as potential biolubricants. mdpi.com
Drug Delivery: The biocompatibility of esters like octyl octanoate (B1194180) makes them candidates for drug delivery systems.
Pheromone Research: In biology, some fatty acid esters act as insect pheromones. While this compound itself is not a primary example, the study of related esters in this context contributes to the broader understanding of chemical communication in insects.
Interdisciplinary Relevance Within Chemical, Biological, and Engineering Sciences
Reactive Distillation and Stripping Technologies in this compound Production
Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and distillation in one apparatus. scispace.comresearchgate.net This integration can lead to reduced capital investment and energy savings by overcoming equilibrium limitations and improving product selectivity. scispace.comresearchgate.net For the synthesis of this compound, which is an equilibrium-limited esterification reaction, these technologies are particularly beneficial.
Investigation of Solid-Catalyzed Reactive Stripping Systems for this compound Esterification
Solid-catalyzed reactive stripping has been identified as a promising technique for the production of this compound. scispace.compmg.nl This process involves the esterification of hexanoic acid with 1-octanol (B28484) using a solid acid catalyst, such as zeolite BEA. researchgate.net A key challenge in this esterification is the production of water as a byproduct, which can inhibit the catalyst's activity and limit the reaction's conversion. researchgate.net
Reactive stripping addresses this issue by continuously removing water from the liquid reaction mixture using a stripping gas, often nitrogen. researchgate.net This removal shifts the reaction equilibrium towards the product side, enabling higher conversion rates. researchgate.net Studies have been conducted in pilot-scale monolithic reactors, which provide a high surface area for the catalyst and facilitate efficient mass transfer. researchgate.net
The heterogeneously catalyzed esterification of n-octanol and n-hexanoic acid serves as a model reaction for reactive stripping. researchgate.net In this system, a side reaction, the formation of di-octyl-ether, can also occur. researchgate.net The use of a monolithic reactor where water is stripped from the liquid reactant stream by a co-current or countercurrent nitrogen stream has been shown to improve reactor performance. researchgate.net It has been found that stripping is enhanced at lower pressures, higher temperatures, and with increased strip gas flow. researchgate.net
Application of High-Gravity Fields (HiGee) in Reactive Distillation for Enhanced this compound Synthesis
High-Gravity (HiGee) technology represents a significant advancement in reactive distillation, utilizing a centrifugal field instead of a standard gravitational field. pmg.nl This is achieved in a rotating packed bed (RPB) reactor, which can generate forces hundreds of times greater than gravity, dramatically intensifying mass transfer between gas and liquid phases. manchester.ac.ukutm.my
For this compound synthesis, the application of HiGee in a solid-catalyzed reactive stripper (SCRHS) has been modeled and analyzed. researchgate.netresearchgate.net This approach enhances the removal of water from the reaction zone, leading to improved production efficiency. scispace.compmg.nlmanchester.ac.uk The intensified mass transfer rates and excellent catalyst wetting are key benefits at high gravity. pmg.nlmanchester.ac.uk Modeling studies have shown a significant enhancement in the concentration of the produced this compound ester when using an RPB stripper compared to conventional reactors. utm.my For instance, at a rotation speed of 1000 rpm, a 56% increase in the concentration of octyl-hexanoate ester was observed. utm.my
However, there are challenges associated with HiGee technology. The very low liquid holdup and short residence times in RPBs limit their application to reactions with very high rates. pmg.nlmanchester.ac.uk Furthermore, prolonged operation at high gravity can lead to the erosion of the catalyst. pmg.nlmanchester.ac.uk
Optimization of Cyclic Distillation and Internal Heat Integration for this compound Production Efficiency
Cyclic distillation is another innovative process intensification technique that deviates from conventional continuous operation. scispace.com It operates in a periodic mode with separate phases for vapor and liquid movement. scispace.commanchester.ac.uk An operating cycle consists of a vapor flow period, where the rising vapor prevents liquid from flowing down, followed by a liquid flow period where the liquid descends by gravity. scispace.commanchester.ac.uk
This method offers several advantages, including higher throughput, enhanced separation efficiencies, and reduced energy requirements. scispace.commanchester.ac.uk When a solid catalyst is incorporated onto the trays, the process is known as catalytic cyclic distillation (CCD). scispace.commanchester.ac.uk A key advantage of CCD is the ability to have a significantly larger liquid holdup and amount of catalyst per tray compared to conventional reactive distillation systems. scispace.commanchester.ac.uk This makes it suitable for slower reactions, broadening the applicability of reactive distillation. scispace.commanchester.ac.uk
Internal heat integration, as seen in the Heat-Integrated Distillation Column (HIDiC), is a radical approach to improve energy efficiency. scispace.commanchester.ac.uk In a HIDiC system, the rectifying section of the column, which operates at a higher pressure, acts as a heat source for the stripping section, which is the heat sink. scispace.commanchester.ac.uk This internal heat transfer reduces the reboiler's heat duty, leading to substantial primary energy savings, potentially up to 70-90%. scispace.commanchester.ac.uk When combined with a reaction, this becomes a Reactive-HIDiC (R-HIDiC), offering the potential for significant energy and cost reductions, particularly for azeotrope-forming mixtures. pmg.nlresearchgate.net While simulation studies for various reactions have been promising, experimental validation for systems like this compound production is still an area for further research. pmg.nlresearchgate.net
Mechanistic Studies of Mass Transfer and Reaction Kinetics in Intensified Processes
The design and optimization of intensified processes for this compound synthesis heavily rely on a thorough understanding of the interplay between mass transfer, reaction kinetics, and vapor-liquid equilibrium. ukzn.ac.zantnu.no For the solid-acid catalyzed esterification of hexanoic acid with 1-octanol, the reaction kinetics can often be described by a Langmuir-Hinshelwood type model. researchgate.netresearchgate.net
A crucial factor influencing the kinetics is the presence of water, which strongly adsorbs to the catalyst surface and inhibits the reaction. researchgate.netresearchgate.net Studies have shown that the adsorption of water can be significantly stronger than that of the reactant alcohol. researchgate.netresearchgate.net Therefore, the efficient removal of water is paramount not just for shifting the equilibrium but also for maintaining high catalytic activity. researchgate.net
Rate-based models are essential for accurately simulating these complex systems, as they account for the interdependence of interfacial mass transfer, vapor-liquid equilibrium, and reaction rates. ntnu.no These models have been successfully validated against experimental data from pilot-scale reactive stripping experiments for the hexanoic acid and 1-octanol system, demonstrating good agreement between calculated and measured concentrations. ntnu.no Such mechanistic studies are critical for the reliable design and optimization of intensified reactors for this compound production. researchgate.net
Biocatalytic and Enzymatic Synthesis Routes for Sustainable this compound Production
In the quest for greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative to conventional chemical synthesis. The use of enzymes, particularly lipases, offers high selectivity and operation under mild reaction conditions, reducing energy consumption and byproduct formation.
Lipase-Catalyzed Esterification for this compound and Analogous Compounds
Lipases are widely used enzymes for catalyzing esterification reactions, including the synthesis of flavor esters like this compound. begellhouse.comnih.gov These reactions are often carried out in solvent-free systems or in green solvents like natural deep eutectic solvents (NADESs) to further enhance the sustainability of the process. begellhouse.comresearchgate.net
The immobilization of lipases on solid supports is a common strategy to improve their stability and facilitate their recovery and reuse. scielo.br Various lipases, such as those from Mucor javanicus, Pseudomonas cepacia, and Candida rugosa, have been immobilized on supports like chrysotile and have shown good catalytic activity in the esterification of hexanoic and other carboxylic acids with different alcohols. scielo.br
The choice of lipase (B570770) and reaction conditions can significantly impact the yield of the desired ester. For instance, in the synthesis of various esters, lipases have shown different substrate specificities, with some favoring longer-chain fatty acids. scielo.br Research on analogous compounds like octyl acetate (B1210297) has demonstrated that optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading can lead to high conversion rates in short reaction times. begellhouse.com The use of nanomicelles in aqueous media has also been explored to facilitate lipase-catalyzed esterification, offering a novel approach to performing these reactions in water. rsc.org
Adherence to Green Chemistry Principles in this compound Synthesis
The shift towards biocatalytic and solvent-free synthesis of this compound is a direct application of the Principles of Green Chemistry, which advocate for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net
Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and the Environmental Factor (E-factor). greenchemistry-toolkit.org
Atom Economy (AE): This metric calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org The direct esterification of hexanoic acid with 1-octanol to form this compound and water has a very high theoretical atom economy, as the only byproduct is water. rsc.orgacs.org Biocatalytic processes for similar esters have demonstrated AE values close to 100%. researchgate.net
Environmental Factor (E-factor): Introduced by Roger Sheldon, the E-factor is defined as the total mass of waste generated divided by the mass of the product. greenchemistry-toolkit.org A lower E-factor signifies less waste and a greener process. Solvent-free biocatalytic systems inherently have a much lower E-factor compared to traditional chemical synthesis that uses solvents and requires extensive purification steps. rsc.org For example, a solvent-free enzymatic process for cinnamyl butyrate (B1204436) had an E-factor of 4.76, which was ten times lower than a comparable process using a solvent. rsc.org
Catalytic condensation of carboxylic acids with equimolar amounts of alcohols is considered the most desirable pathway with respect to both atom economy and E-factor. nih.gov
A core principle of green chemistry is the use of renewable feedstocks. sigmaaldrich.com The constituents of this compound, 1-octanol and hexanoic acid, can be sourced from renewable biological materials rather than petrochemicals.
1-Octanol: Traditionally produced via the petrochemical Ziegler process, 1-octanol can now be produced through biotechnological routes. mdpi.com Engineered microorganisms, such as Escherichia coli, have been developed to produce 1-octanol at gram-per-liter titers from the fermentation of renewable carbohydrates. warf.org Another route involves the catalytic processing of biomass-derived platform chemicals like furfural. royalsocietypublishing.org
Hexanoic Acid: Also known as caproic acid, this medium-chain fatty acid can be produced through the fermentation of various organic feedstocks, including food waste and ethanol, by microbial consortia in a process called chain elongation. It can also be found naturally in some plant oils and animal fats. sigmaaldrich.comrsc.org
Utilizing these bio-based feedstocks makes the entire life cycle of this compound production more sustainable. warf.org
Novel Catalytic Systems for this compound Esterification
While immobilized lipases are a leading technology, research continues into other novel catalytic systems to improve efficiency, reduce costs, and overcome the limitations of enzymes.
Heterogeneous Acid Catalysts: To replace corrosive and difficult-to-recycle homogeneous acids like sulfuric acid (used in traditional Fischer-Speier esterification), various solid acid catalysts are being developed. mdpi.comorganic-chemistry.org These include:
Sulfonated Carbons: Biochar derived from waste can be sulfonated to create an effective and stable solid acid catalyst. mdpi.com
Zeolites and Metal Oxides: Materials like H-ZSM-5, H-beta zeolites, and tungstated silica (B1680970) (H₂WO₄/SiO₂) show catalytic activity for esterification, though their small pore sizes can be a limitation for larger molecules. mdpi.com Amphoteric, water-tolerant catalysts like TiO(acac)₂ have also shown promise. organic-chemistry.org
Acidic Resins: Ion-exchange resins like Amberlyst-15 are effective but can have limited thermal stability. mdpi.com
Brønsted Acid Ionic Liquids (BAILs): Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them green solvent alternatives. d-nb.info When designed to be acidic, they can act as both the solvent and the catalyst for esterification, often allowing for easy separation and recycling. mdpi.comd-nb.info
Lewis Acid Catalysts: Metal salts, such as those of zinc(II), hafnium(IV), and zirconium(IV), can act as efficient Lewis acid catalysts for the direct esterification of carboxylic acids and alcohols, often under solvent-free conditions. acs.orgorganic-chemistry.org Simple zinc salts have been shown to be effective and recyclable for fatty acid esterification. acs.org
Artificial Enzymes: A frontier in catalysis involves creating synthetic molecules that mimic the structure and function of natural enzymes. nih.gov For example, imprinted polymeric nanoparticles containing a zinc ion and a basic group have been shown to hydrolyze non-activated esters at neutral pH and room temperature, demonstrating enzyme-like cooperative catalysis. nih.gov While still in early development, these systems offer the potential for highly selective and robust catalysts for ester synthesis.
Heterogeneous Catalysis Development and Catalyst Characterization
The shift from traditional homogeneous acid catalysts, such as sulfuric acid, to heterogeneous catalysts represents a significant advancement in the synthesis of this compound. Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, reduced corrosion issues, and a more environmentally friendly process. nih.govrsc.org
Solid acid catalysts, particularly ion-exchange resins and zeolites, have been extensively investigated for the esterification of hexanoic acid with octanol (B41247). For instance, the use of a macroporous strong acid ion-exchange resin, Dowex 50WX8, has been studied as a catalyst for the synthesis of medium-chain fatty acid esters, including those of hexanoic acid and n-octyl alcohol. nih.govnih.gov Kinetic studies on the esterification of hexanoic acid with n-octanol using Dowex 50WX8 have demonstrated the efficacy of this catalyst. The reaction kinetics were found to be first-order with respect to the carboxylic acid. nih.gov The removal of water, a byproduct of the esterification reaction, is crucial as its presence can lead to the reverse hydrolysis reaction, thereby limiting the conversion to this compound. nih.gov
Another class of solid acid catalysts showing promise are zeolites, such as Zeolite BEA. The kinetics of the zeolite BEA-catalyzed esterification of 1-octanol with hexanoic acid have been studied, revealing that the reaction can be described by a Langmuir-Hinshelwood type kinetic model. rsc.org A significant finding in these studies is the strong inhibition of the catalyst by water, which adsorbs onto the active sites much more strongly than the alcohol reactant. rsc.org This highlights the importance of efficient water removal in reactor design for this catalytic system. Side reactions, such as the etherification of 1-octanol to form di-octyl ether, can also occur, particularly at higher temperatures. rsc.orgnih.gov
The characterization of these heterogeneous catalysts is crucial for understanding their activity and stability. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nitrogen adsorption-desorption analysis are employed to determine the structural and surface properties of the catalysts. For instance, in the development of supported heteropolyacid salts on mesoporous silica like MCM-41 for esterification reactions, characterization techniques such as XRD, FTIR, and Transmission Electron Microscopy (TEM) are used to confirm the structure and dispersion of the active catalytic species. rsc.org
Enzymatic catalysis using immobilized lipases is another prominent heterogeneous approach for this compound synthesis. Lipases offer high selectivity and operate under mild reaction conditions, which can prevent the formation of unwanted byproducts. google.com Lipases from various sources, including Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Mucor javanicus, have been successfully used for the synthesis of various esters. google.comeurekalert.org The immobilization of these enzymes on solid supports like chrysotile, silica, or polymeric resins is a key strategy to enhance their stability and facilitate their reuse, making the process more cost-effective. google.comthechemicalengineer.com For example, the esterification of hexanoic acid with various alcohols, including octanol, has been achieved using lipases immobilized on chrysotile. google.com
Table 1: Comparison of Heterogeneous Catalysts for Ester Synthesis
| Catalyst Type | Specific Catalyst Example | Key Advantages | Research Findings for Related Esterifications |
| Ion-Exchange Resin | Dowex 50WX8 | High catalytic activity, reusability. | Effective for the esterification of hexanoic acid with n-octanol; reaction is first-order with respect to the acid. nih.gov |
| Zeolite | Zeolite BEA | High thermal stability, shape selectivity. | Catalyzes the esterification of 1-octanol with hexanoic acid; strongly inhibited by water. rsc.org |
| Immobilized Lipase | Novozym 435 (Candida antarctica lipase B) | High selectivity, mild reaction conditions, environmentally benign. | Widely used for the synthesis of various flavor esters with high conversion rates. eurekalert.org |
| Immobilized Lipase | Mucor javanicus lipase on chrysotile | Inexpensive support, good yields. | Demonstrated effective for the esterification of hexanoic acid with various alcohols. google.com |
Organocatalytic and Metal-Free Approaches to this compound Synthesis
In the pursuit of greener and more sustainable chemical processes, organocatalysis and metal-free synthesis strategies are emerging as powerful alternatives to metal-based catalytic systems. These approaches avoid the use of potentially toxic and expensive heavy metals, simplifying purification procedures and reducing environmental concerns.
One promising metal-free approach for ester synthesis is transesterification catalyzed by non-metallic compounds. Researchers at Nagoya University have developed a metal-free catalyst, tetramethylammonium (B1211777) methyl carbonate (TMC), for transesterification reactions. nagoya-u.ac.jpnih.govrsc.org This catalyst reacts in-situ with an alcohol to generate an alkoxide ion, which then acts as the nucleophile to attack a starting ester, leading to the formation of the desired target ester in high yields. nagoya-u.ac.jpnih.govrsc.org This method is particularly advantageous as it avoids the problem of chelation, where flexible ester molecules can wrap around and deactivate metal catalysts. nagoya-u.ac.jpnih.gov While this has been demonstrated for the production of biodiesel components, the principle is applicable to the synthesis of other complex esters like this compound. nagoya-u.ac.jpnih.govrsc.org
N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of esters. NHCs can catalyze the oxidative esterification of aldehydes with alcohols. researchgate.netchemrxiv.org In this reaction, the NHC activates the aldehyde, which then reacts with an alcohol to form the ester. While this approach starts from an aldehyde rather than a carboxylic acid, it represents a viable metal-free route to esters. The development of highly active NHC catalysts allows for these reactions to proceed with very low catalyst loadings. researchgate.net For instance, the oxidative esterification of hexanal (B45976), a related aldehyde, has been achieved using an NHC catalyst. researchgate.net
Furthermore, Brønsted acids as organocatalysts are gaining significant attention. Chiral Brønsted acids, such as those derived from BINOL, are widely used in asymmetric synthesis, and their application in esterification reactions is an active area of research. rsc.org These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The development of new and more potent Brønsted acid catalysts, such as B(C₆F₅)₃·H₂O, which can exhibit acidity comparable to strong mineral acids in certain solvents, opens up new possibilities for efficient, metal-free esterifications. google.com
Table 2: Emerging Organocatalytic and Metal-Free Strategies for Ester Synthesis
| Catalytic Approach | Catalyst Example | Mechanism of Action | Potential for this compound Synthesis |
| Metal-Free Transesterification | Tetramethylammonium methyl carbonate (TMC) | In-situ generation of an alkoxide nucleophile from the alcohol. nagoya-u.ac.jpnih.govrsc.org | Applicable for the transesterification of a simpler hexanoate ester with octanol. |
| NHC-Catalyzed Oxidative Esterification | Triazolium salts (NHC precursors) | NHC activates an aldehyde for nucleophilic attack by an alcohol. researchgate.netchemrxiv.org | Synthesis from hexanal and octanol would be a potential route. |
| Brønsted Acid Catalysis | B(C₆F₅)₃·H₂O, Chiral Phosphoric Acids | Protonation and activation of the carboxylic acid carbonyl group. google.com | Direct, metal-free esterification of hexanoic acid with octanol. |
Flow Chemistry Approaches for Continuous this compound Synthesis
Process intensification through flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. Flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and the potential for straightforward scaling and automation. thechemicalengineer.com
The continuous-flow esterification of fatty acids has been demonstrated to be a highly efficient process. For the synthesis of biowax esters from long-chain fatty acids and alcohols, a continuous flow approach dramatically reduced reaction times from 12 hours in batch to just 30 minutes, while also operating at a lower temperature (55 °C compared to 90–120 °C). nagoya-u.ac.jp This leads to substantial energy savings and improved process economics. nagoya-u.ac.jp
Solid acid catalysts are particularly well-suited for use in packed-bed flow reactors. The continuous-flow esterification of free fatty acids using a sulfonated hydrothermal carbon (SHTC) catalyst has been investigated. google.comrsc.org In such a system, the reactants are continuously passed through a heated column containing the solid catalyst. High conversions (over 90%) can be achieved with short residence times (e.g., 11 minutes). google.comrsc.org The catalyst demonstrated good stability over several days of continuous operation. google.comrsc.org
Another innovative approach is reactive stripping in a continuous reactor. For the synthesis of this compound from hexanoic acid and 1-octanol catalyzed by zeolite BEA, a monolithic reactor can be used where water is continuously removed from the liquid reaction phase by a countercurrent flow of an inert gas like nitrogen. This in-situ product removal shifts the reaction equilibrium towards the product side, resulting in higher conversions than what is achievable in a closed batch system.
The use of rotating packed beds (RPBs) as continuous-flow reactors for esterification has also been explored. nih.gov The high centrifugal force generated in an RPB enhances micromixing and mass transfer between the reactants and the catalyst, leading to high reaction efficiency. nih.gov
Table 3: Advantages of Flow Chemistry for Ester Synthesis
| Feature | Advantage in Flow Chemistry | Implication for this compound Synthesis |
| Heat & Mass Transfer | Superior to batch reactors due to high surface-area-to-volume ratio. thechemicalengineer.com | Better temperature control, preventing side reactions and improving selectivity. |
| Reaction Time | Significantly reduced residence times (minutes vs. hours). nagoya-u.ac.jp | Increased reactor throughput and productivity. |
| Process Control | Precise control over temperature, pressure, and stoichiometry. | Consistent product quality and easier optimization of reaction conditions. |
| Safety | Smaller reaction volumes at any given time reduce risks. thechemicalengineer.com | Safer handling of reactants and operation at elevated temperatures and pressures. |
| Scalability | Scaling out (numbering-up) is often more straightforward than scaling up batch reactors. | More predictable transition from laboratory to industrial-scale production. |
Quantum Chemical Investigations of this compound Molecular Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of this compound. mdpi.comscispace.comwikipedia.org These calculations offer a detailed understanding of the molecule's behavior in chemical reactions.
DFT has become a popular method for calculating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. wikipedia.org It is used to determine optimized molecular geometries, electronic energies, and various reactivity parameters. growingscience.comresearchgate.netunimas.my
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. ossila.comnumberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.netunimas.myresearchgate.net
Studies on related compounds, such as octyl β-D-glucopyranoside and its hexanoyl esters, have shown that the addition of ester groups can decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity. researchgate.netunimas.myresearchgate.net This principle is applicable to understanding the reactivity of this compound.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of a Related Glucoside Ester
This table presents data for a related compound, octyl 6-O-hexanoyl-β-D-glucopyranoside, to illustrate the concepts.
| Molecule | ԑLUMO (eV) | ԑHOMO (eV) | Δԑ (HOMO-LUMO Gap) (eV) |
| Monohexanoate 2 | 0.07537 | -7.1658 | 7.241 |
Data sourced from a computational study on octyl 6-O-hexanoyl-β-D-glucopyranosides. unimas.my
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to further characterize a molecule's behavior. unimas.my These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Table 2: Chemical Reactivity Descriptors for a Related Glucoside Ester
This table presents data for a related compound, octyl 6-O-hexanoyl-β-D-glucopyranoside, to illustrate the concepts.
| Molecule | Hardness (η) (eV) | Softness (S) (eV) | Electrophilicity Index (ω) (eV) |
| Monohexanoate 2 | 3.621 | 0.282 | 1.849 |
Data sourced from a computational study on octyl 6-O-hexanoyl-β-D-glucopyranosides. unimas.my
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP illustrates the electrostatic potential on the molecular surface, with different colors representing varying charge densities. doi.org Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). doi.org
For molecules containing ester groups, the MEP map would highlight the electronegative oxygen atoms of the carbonyl group as regions of negative potential. growingscience.com This information is critical for understanding how this compound interacts with other molecules.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra (like UV-Vis spectra) of molecules. respectprogram.orgmdpi.comsissa.itrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the wavelengths of light a molecule will absorb. mdpi.com
By applying TD-DFT, researchers can predict the absorption maxima (λmax) of this compound and analyze the nature of the electronic transitions involved, such as n→π* or π→π* transitions, which are characteristic of molecules with carbonyl groups. mdpi.comacs.org These theoretical spectra can be compared with experimental data to validate the computational model. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
Molecular Dynamics Simulations of this compound in Complex Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. readthedocs.io MD simulations can provide detailed information about the behavior of this compound in various environments, such as in solution or at interfaces. researchgate.netresearchgate.netrsc.org
For instance, MD simulations have been used to investigate the aggregation behavior of related compounds like n-octyl-beta-D-glucopyranoside in aqueous solutions, revealing details about micelle shape and structure. nih.gov Similar simulations could be employed to study how this compound molecules interact with each other and with solvent molecules, providing insights into their bulk properties and behavior in complex mixtures. researchgate.netrsc.org
Interactions of this compound with Biological Membranes and Lipid Bilayers
While direct computational studies on this compound's interaction with lipid bilayers are not extensively documented in the provided search results, the principles of these interactions can be inferred from studies on similar molecules, such as octyl-beta-D-glucopyranoside (OG) and other amphiphilic compounds. The interaction of such molecules with biological membranes is a critical area of study, as it underpins their biological activity and potential applications.
The driving force for the association of amphiphilic molecules with lipid bilayers is the hydrophobic effect. csic.es The nonpolar alkyl chains of these molecules are driven out of the aqueous environment to associate with the hydrophobic core of the lipid bilayer. csic.es This interaction can lead to several changes in the membrane's structure and properties.
Computational and experimental studies on nonionic detergents like OG reveal that they can partition into the lipid bilayer. This partitioning is characterized by a partition coefficient, which quantifies the distribution of the molecule between the aqueous phase and the lipid phase. For OG, the partition coefficient (K) into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers is approximately 120 M⁻¹. nih.gov This interaction is primarily driven by hydrophobic forces, as indicated by a large negative heat capacity change. nih.gov
Upon insertion, these molecules can induce structural perturbations within the bilayer. For instance, OG has been shown to increase the fluctuations of the fatty acyl chains in the inner part of the bilayer, while having minimal effect on the lipid headgroup region. nih.gov This suggests that the primary disruption occurs within the hydrophobic core of the membrane. The stability of the headgroup region is a key element of membrane integrity, which remains intact until the disorder in the acyl chains reaches a critical point. nih.gov
The nature of these interactions can be influenced by the composition of the membrane. For example, the presence of cholesterol or charged lipids can alter the partitioning and enthalpy of binding of detergents to the membrane. nih.gov Molecular dynamics simulations can provide detailed insights into how these molecules orient themselves within the bilayer and how they affect the packing and dynamics of the surrounding lipid molecules. These simulations have shown that the hydrophobic tails of amphiphiles align with the lipid acyl chains, while the more polar head groups are positioned near the lipid head groups and the aqueous interface.
The study of these interactions is crucial for understanding how esters like this compound might influence membrane-related processes, such as the function of membrane proteins. The lipid environment, including its thickness and composition, is known to affect the activity of membrane proteins. nih.gov By altering the local lipid environment, inserted molecules can modulate protein function.
Solvent-Solute Interactions and Phase Behavior Modeling (e.g., Liquid-Liquid Extraction)
The interactions between this compound as a solute and various solvents are fundamental to its application in processes like liquid-liquid extraction. Computational models, particularly those based on quantum mechanics and statistical thermodynamics, are invaluable for predicting and understanding these interactions.
One such powerful tool is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). This method uses quantum chemical calculations to generate a "sigma profile" for each molecule, which describes its polarity surface. nih.gov By comparing the sigma profiles of the solute and solvent, COSMO-RS can predict thermodynamic properties such as activity coefficients, which are crucial for modeling liquid-liquid equilibrium (LLE). nih.gov This approach allows for the in silico screening of potential solvents for a given extraction process, saving significant time and experimental effort. nih.gov
For example, in the context of recovering valuable chemicals from fermentation broths, liquid-liquid extraction is a key separation step. The choice of an effective and environmentally benign extractant is critical. Computational models can predict the distribution coefficient of a target molecule, like a carboxylic acid, between the aqueous phase and a potential organic solvent. ijbbb.org Studies have shown good agreement between COSMO-RS predictions and experimental results for the extraction of carboxylic acids using various solvents. ijbbb.org
The modeling process involves several steps:
Geometry Optimization: The 3D structure of the solute and solvent molecules is optimized to find their most stable conformation.
Sigma Profile Generation: Quantum mechanical calculations are performed to determine the screening charge density on the surface of the molecules.
Thermodynamic Calculations: Statistical thermodynamics is used to calculate the chemical potential of the molecules in the liquid phase based on their sigma profiles. This allows for the prediction of phase equilibria.
These models can account for different types of intermolecular interactions, including van der Waals forces, hydrogen bonding, and electrostatic interactions, which collectively determine the solvation behavior. slideshare.netmdpi.com The accuracy of these predictions is dependent on the quality of the underlying quantum mechanical calculations and the parameterization of the model. acs.org
In the case of this compound, its ester functional group can act as a hydrogen bond acceptor, while its long alkyl chains contribute to significant van der Waals interactions. The balance of these interactions will determine its solubility in different solvents. For instance, it is expected to be highly soluble in nonpolar organic solvents and have low solubility in water, a prediction supported by its high calculated LogP value. nih.gov
Furthermore, thermodynamic models like the Non-Random Two-Liquid (NRTL) model can be used in process simulations to design and optimize extraction processes. nih.gov The parameters for these models can be derived from experimental LLE data or, increasingly, from molecular simulation results, bridging the gap between molecular-level understanding and industrial-scale application. nih.gov
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Computational methods, particularly molecular mechanics and quantum mechanics, are employed to explore the conformational landscape and relative stabilities of different molecular shapes.
This compound is a flexible molecule due to the presence of multiple single bonds around which rotation can occur. The two primary regions of flexibility are the octyl and hexanoyl alkyl chains, and the ester linkage itself.
Conformational Analysis: Molecular dynamics simulations can be used to explore the preferred conformations of this compound in different environments, such as in a vacuum, in solution, or within a lipid bilayer. These simulations predict a preference for extended, linear conformations of the alkyl chains to minimize steric hindrance. However, due to the rotational freedom, a multitude of conformers exist in dynamic equilibrium.
Rotational flexibility around the ester C-O bonds allows for different arrangements, such as synclinal and antiperiplanar conformations. Quantum mechanical calculations can determine the relative energies of these conformers. For similar esters, these conformers are often found to be energetically very similar, with energy differences of less than 2 kJ/mol.
Key parameters derived from DFT calculations include:
Electronic Energy: The total energy of the molecule's electrons.
Enthalpy (ΔH): The total heat content of the system.
Gibbs Free Energy (ΔG): The energy available to do useful work, which determines the spontaneity of processes.
Entropy (S): A measure of the disorder or randomness of the system.
These calculations can also determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (Δε) is an indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. unimas.my For derivatives of octyl glucoside, the addition of ester groups was found to decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity. unimas.my
These computational stability studies are crucial for understanding the intrinsic properties of this compound, which in turn influence its behavior in complex systems.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for this compound (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. These models are instrumental in modern drug discovery and toxicology for predicting the effects of new or untested chemicals.
In Silico Prediction of Biological Activities (e.g., PASS)
In silico tools for predicting biological activity spectra offer a rapid and cost-effective way to screen compounds for potential therapeutic applications. One widely used tool is the Prediction of Activity Spectra for Substances (PASS) software. researchgate.net PASS analysis compares the structure of a query compound to a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. preprints.org
The output of a PASS prediction is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). growingscience.com Generally, if Pa > Pi, the compound is considered likely to exhibit that activity. growingscience.com For a prediction to be considered significant, Pa values are often expected to be above a certain threshold, for example, 0.5 or 0.7.
While no specific PASS prediction for this compound itself was found in the search results, studies on structurally related sugar esters provide a strong indication of the types of activities that might be predicted. For instance, derivatives of octyl β-D-glucopyranoside have been subjected to PASS analysis, which predicted potential antimicrobial, particularly antifungal, activities. growingscience.comresearchgate.net
Table 1: Example PASS Predicted Activities for Structurally Related Sugar Esters
| Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Reference |
|---|---|---|---|
| Antifungal | 0.66 - 0.70 | 0.010 - 0.016 | nih.gov |
| Antibacterial | 0.52 - 0.58 | 0.011 - 0.014 | nih.gov |
| Anticarcinogenic | 0.61 - 0.77 | N/A | preprints.org |
| Antioxidant | 0.46 - 0.67 | N/A | preprints.org |
| Membrane Permeability Inhibitor | Predicted | Predicted | researchgate.net |
Note: This table presents data for related compounds, not this compound directly. Pa and Pi values range from 0.000 to 1.000.
Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
Before a compound can be considered for pharmaceutical or other applications involving biological systems, its ADMET properties must be evaluated. In silico ADMET prediction has become an indispensable part of the early-stage screening process, helping to identify candidates with favorable pharmacokinetic and safety profiles and flagging those likely to fail later in development. nih.gov
Various computational models and software packages, such as pkCSM and SwissADME, are used to predict these properties based on the molecule's structure. growingscience.comresearchgate.net These predictions are based on QSAR models derived from large datasets of experimental data.
For this compound, while direct, comprehensive ADMET profiling from the search results is unavailable, predictions for key parameters can be inferred from its structure and from data on related compounds. researchgate.netresearchgate.net
Absorption:
Water Solubility: Expected to be low due to the long alkyl chains.
Intestinal Absorption: Likely to be high, as its lipophilicity (high LogP) facilitates passive diffusion across the gut wall. Models often use parameters like the octanol-water partition coefficient (LogP) to predict absorption. The predicted XLogP3 for this compound is 5.3. nih.gov
Distribution:
Plasma Protein Binding: Compounds with high lipophilicity tend to bind extensively to plasma proteins like albumin, which can limit the concentration of free, active compound.
Blood-Brain Barrier (BBB) Permeability: Lipophilicity is a key factor for crossing the BBB. Models would likely predict that this compound can cross the BBB.
Metabolism:
The primary site of metabolism for this compound is expected to be the ester bond. It would likely be hydrolyzed by esterase enzymes in the blood and various tissues to form octanol and hexanoic acid. researchgate.net
Cytochrome P450 (CYP) enzymes are major players in drug metabolism. ADMET prediction tools can assess whether a compound is likely to be a substrate or inhibitor of various CYP isoforms. For example, some sugar esters have been predicted to be substrates for CYP2H. researchgate.net
Excretion:
The metabolites, octanol and hexanoic acid, would be further metabolized and excreted, primarily through the urine.
Toxicity:
In silico models can predict various toxicity endpoints, such as mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.
QSAR models have been developed to predict the toxicity of aliphatic esters to various organisms. researchgate.net These models often use descriptors related to molecular size, shape, and lipophilicity.
Table 2: Predicted ADMET Properties for Octyl Glucoside Derivatives (as a proxy)
| Property | Predicted Value/Classification | Significance | Reference |
|---|---|---|---|
| Water Solubility | Low | Affects formulation and absorption | researchgate.net |
| Caco-2 Permeability | High | Indicates good intestinal absorption | researchgate.net |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway | researchgate.net |
| AMES Toxicity | Non-toxic | Low potential for mutagenicity | researchgate.net |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | researchgate.net |
Note: This table is based on data for octyl glucoside derivatives and serves as an illustrative example of the types of predictions made.
These computational ADMET predictions provide a valuable preliminary assessment of a compound's drug-like properties, guiding further development and helping to minimize late-stage failures. researchgate.net
Mechanistic Investigations of Biological Activities and Interactions of Octyl Hexanoate
Antimicrobial Mechanisms of Action of Octyl Hexanoate (B1226103) and Its Derivatives
Octyl hexanoate and its derivatives have demonstrated notable antimicrobial properties. Their mechanisms of action are multifaceted, primarily targeting the cellular integrity of microorganisms.
Antifungal Activity and Elucidation of Cellular Targets
The antifungal efficacy of this compound and related compounds, such as octyl gallate, stems from their ability to interact with and disrupt fundamental components of fungal cells. mdpi.comsci-hub.se These compounds are recognized for their potential as antifungal agents, in some cases exhibiting activity comparable to or even exceeding that of established antifungal drugs. core.ac.uk
The fungal cell membrane, a critical barrier rich in ergosterol, is a primary target for many antifungal compounds. numberanalytics.commdpi.com Ergosterol plays a vital role in maintaining membrane fluidity and permeability, and its disruption can lead to cell death. numberanalytics.com this compound and its derivatives, due to their amphiphilic nature, can integrate into the lipid bilayer of the fungal cell membrane. rsc.org This integration alters the membrane's physical properties, including its fluidity and integrity. basicmedicalkey.comnih.gov
The interaction of these compounds with the cell membrane can lead to a decrease in membrane fluidity, which in turn can cause leakage of intracellular contents and ultimately, cell death. basicmedicalkey.com This mechanism is similar to that of some established antifungal agents that target ergosterol. numberanalytics.combasicmedicalkey.com The lipophilic nature of these esters facilitates their interaction with the lipid components of the membrane, leading to a destabilization of the membrane structure. rsc.org
Table 1: Effects of this compound and Derivatives on Fungal Cell Membranes
| Compound/Derivative | Target Organism(s) | Observed Effect on Cell Membrane | Reference(s) |
|---|---|---|---|
| Octyl gallate | Saccharomyces cerevisiae, Zygosaccharomyces bailii | Acts as a nonionic surface-active agent, disrupting the lipid bilayer-protein interface. | mdpi.comsci-hub.senih.gov |
| This compound | General Fungi | Postulated to interact with the cell membrane, increasing fluidity and leading to leakage of intracellular components. | ijpbs.com |
| Myricetin | Candida albicans | Increases membrane permeability and fluidity. | jmb.or.kr |
Several studies suggest that the antifungal activity of compounds like octyl gallate, a derivative of this compound, involves the induction of oxidative stress in fungal cells. mdpi.commdpi.com These compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net The accumulation of ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.
The pro-oxidant activity can disrupt the cellular redox balance, overwhelming the fungal cell's antioxidant defense systems. nih.gov This leads to a state of oxidative stress, which is a key factor in the cytotoxicity of these compounds. mdpi.commdpi.com The resulting cellular damage from oxidative stress contributes significantly to the antifungal effect. researchgate.netnih.gov
Table 2: Induction of Oxidative Stress by Related Compounds
| Compound | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Octyl gallate | Lenzites betulina, Trametes versicolor | Induces endogenous ROS production, leading to metabolic inflexibility and growth inhibition. | mdpi.com |
| Eugenol, methyl eugenol, estragole | Candida albicans | Induce oxidative stress, leading to lipid peroxidation and disruption of the antioxidant defense system. | nih.gov |
| Cyclo(Pro-Tyr) | Botrytis cinerea | Induces oxidative stress as part of its mechanism to compromise fungal membrane integrity. | biorxiv.org |
The fungal cell wall is a dynamic and essential structure that provides physical protection and maintains cell shape. frontiersin.orgnih.gov Its main components include glucans, chitin, and mannoproteins. mdpi.com The synthesis and maintenance of the cell wall are crucial for fungal viability, making it an excellent target for antifungal agents. frontiersin.orgmdpi.com
Antibacterial Activity and Molecular Mode of Action
This compound and its derivatives also exhibit antibacterial properties. evitachem.comresearchgate.net Their mode of action against bacteria, similar to their antifungal mechanism, often involves the disruption of the cell membrane and other vital cellular processes. rsc.orgmdpi.com
The effectiveness of these compounds can vary between Gram-positive and Gram-negative bacteria, which is often attributed to differences in their cell wall structures. mdpi.comgrowingscience.com Gram-negative bacteria possess an outer membrane that can act as an additional barrier, making them less susceptible to certain antimicrobial agents. mdpi.com
The primary mechanism of antibacterial action is believed to be the permeabilization of the cell membrane, leading to the leakage of essential intracellular components and subsequent cell death. google.com Some studies have also suggested that these compounds can inhibit nucleic acid synthesis and other critical metabolic pathways. mdpi.com
Metabolic Fate and Biotransformation Pathways of this compound In Vivo
Upon ingestion, esters like this compound are expected to undergo hydrolysis. who.intinchem.org This process is primarily carried out by carboxylesterases, which are abundant in the intestinal tract, blood, and liver. who.intinchem.orgsoton.ac.uk The hydrolysis of this compound would yield its constituent alcohol, octanol (B41247), and carboxylic acid, hexanoic acid. inchem.org
Both octanol and hexanoic acid are endogenous substances that can be further metabolized through well-established pathways. inchem.org Octanol can be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can enter the fatty acid metabolism pathway. inchem.org Hexanoic acid, a short-chain fatty acid, can be readily metabolized via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways. inchem.org
In some cases, the alcohol moiety can be conjugated with glucuronic acid and excreted in the urine. who.intsoton.ac.uk The biotransformation of these compounds is generally efficient, preventing their accumulation in the body. inchem.org Studies on related perfluorinated compounds have also indicated that metabolism can be isomer-specific and primarily occurs in the liver through Phase I reactions. researchgate.net
Mechanisms of Ester Hydrolytic Cleavage by Esterases in Biological Systems
The primary metabolic pathway for esters such as this compound in biological systems is enzymatic hydrolysis. This reaction is predominantly catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are abundant in various tissues, with particularly high concentrations in the liver and the gastrointestinal tract. europa.eusoton.ac.uksci-hub.se These enzymes are responsible for cleaving the ester bond of this compound, yielding its constituent parent molecules: 1-octanol (B28484) and hexanoic acid. sci-hub.senih.gov
The catalytic mechanism of esterases is well-characterized and involves a catalytic triad (B1167595) of amino acid residues, typically consisting of a serine (Ser), a histidine (His), and an acidic residue like aspartic acid (Asp) or glutamic acid (Glu). nih.govupc.edu This triad is located within a conserved structural motif called the α/β hydrolase fold. nih.gov The hydrolysis process proceeds through a two-step mechanism:
Acylation: The process begins with the deprotonation of the serine residue by the histidine, which acts as a general base. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the this compound ester bond. upc.edu This forms a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. upc.edu The intermediate then collapses, leading to the release of the alcohol moiety (1-octanol) and the formation of an acyl-enzyme complex, where the hexanoyl group is covalently bonded to the serine residue.
Deacylation: A water molecule enters the active site and is activated by the histidine residue. The water molecule then hydrolyzes the acyl-enzyme intermediate, a process that regenerates the free enzyme and releases the carboxylic acid moiety (hexanoic acid). upc.edu
The rate and specificity of this hydrolysis can be influenced by the structure of the ester. Substrate specificity is often determined by factors such as steric hindrance around the ester bond and the chain lengths of the alcohol and carboxylic acid components. soton.ac.uk Carboxylesterases preferentially catalyze the hydrolysis of water-soluble, short-to-medium-chain esters, a category that includes this compound. sci-hub.se
Oxidative Metabolic Pathways: Alpha-, Beta-, and Omega-Oxidation of Alkyl and Acyl Chains
Following hydrolytic cleavage, the resulting products, 1-octanol and hexanoic acid, are further metabolized through various oxidative pathways to generate energy or be prepared for excretion. europa.eueuropa.eu The primary metabolic fate for these linear alkyl and acyl chains is β-oxidation, with α- and ω-oxidation serving as alternative routes. europa.eubyjus.comresearchgate.net
1-Octanol Metabolism: The absorbed 1-octanol is first oxidized to its corresponding aldehyde, octanal (B89490), by alcohol dehydrogenase. Subsequently, octanal is rapidly oxidized to octanoic acid by aldehyde dehydrogenase. europa.eu This octanoic acid then enters the fatty acid oxidation pathways.
Fatty Acid Oxidation: Both hexanoic acid (from the original ester) and octanoic acid (from the alcohol moiety) are metabolized primarily through β-oxidation.
Beta (β)-Oxidation: This is the principal catabolic pathway for fatty acids and occurs within the mitochondria. europa.eubyjus.comeuropa.eu The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA molecule by two carbon atoms in each cycle, releasing acetyl-CoA. europa.eueuropa.eu For instance, octanoyl-CoA is broken down into hexanoyl-CoA and acetyl-CoA in the first cycle. nih.govreactome.org The acetyl-CoA then enters the citric acid cycle to produce ATP, while the shortened acyl-CoA chain continues through the β-oxidation spiral until it is completely converted to acetyl-CoA molecules. europa.eu The final products of complete oxidation are CO₂ and H₂O. europa.eu
Omega (ω)-Oxidation: This is a minor metabolic pathway that occurs in the endoplasmic reticulum of liver and kidney cells. allen.inmicrobenotes.com It serves as an alternative route, particularly when β-oxidation is impaired or overloaded. microbenotes.com The process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid by cytochrome P450 enzymes, forming an ω-hydroxy fatty acid. allen.inmicrobenotes.com This is followed by further oxidation to an aldehyde and then to a dicarboxylic acid. europa.eu These dicarboxylic acids can then undergo β-oxidation from either end. frontiersin.org
Alpha (α)-Oxidation: This pathway, which occurs in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of a fatty acid. byjus.commicrobenotes.com While it is primarily for the metabolism of branched-chain fatty acids, it can also act on linear fatty acids. byjus.com The process involves hydroxylation at the α-carbon, followed by decarboxylation. microbenotes.com
Table 1: Summary of Oxidative Metabolic Pathways for this compound Metabolites
| Pathway | Location | Substrates | Key Process | Primary Function |
|---|---|---|---|---|
| Beta (β)-Oxidation | Mitochondria | Hexanoic Acid, Octanoic Acid | Sequential removal of 2-carbon units (Acetyl-CoA). europa.eueuropa.eu | Major energy production pathway. europa.eueuropa.eu |
| Omega (ω)-Oxidation | Endoplasmic Reticulum | Hexanoic Acid, Octanoic Acid | Oxidation of the terminal methyl (ω) carbon to a carboxylic acid. allen.inmicrobenotes.com | Minor/alternative pathway, produces dicarboxylic acids. europa.eumicrobenotes.com |
| Alpha (α)-Oxidation | Peroxisomes | Hexanoic Acid, Octanoic Acid | Removal of a single carbon from the carboxyl end. byjus.commicrobenotes.com | Minor pathway for linear fatty acids, primarily for branched acids. byjus.com |
Conjugation Reactions and Subsequent Excretion Pathways of this compound Metabolites
Metabolites of this compound that are not completely oxidized to CO₂ and water are eliminated from the body through conjugation reactions that increase their water solubility, facilitating their excretion. europa.eueuropa.eu The primary excretion routes are via urine and bile (ultimately in feces). europa.eujst.go.jp
The main products of complete β-oxidation are CO₂ and H₂O, with the CO₂ being eliminated primarily in expired air. europa.eueuropa.eu However, intermediates and products from other oxidative pathways, such as the dicarboxylic acids generated via ω-oxidation, often undergo conjugation. europa.eueuropa.eu
The most common conjugation reactions for fatty acid metabolites involve the attachment of polar molecules such as:
Glucuronic Acid: Metabolites can be conjugated with glucuronic acid to form glucuronides. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for alcohols and carboxylic acids, making them significantly more hydrophilic. europa.eusoton.ac.uk
Sulfates: Sulfation, catalyzed by sulfotransferases (SULTs), is another pathway to increase the polarity of metabolites for excretion. europa.eu
Glycine (B1666218): At high concentrations of carboxylic acids like benzoic acid (an aromatic analogue), conjugation with amino acids such as glycine can occur before excretion. who.int
These polar conjugates are then transported out of the cells and excreted from the body. Water-soluble conjugates are readily filtered by the kidneys for excretion in the urine. europa.eu Larger conjugates, particularly glucuronides, are often actively transported into the bile by the liver, excreted into the intestines, and ultimately eliminated in the feces. europa.eujst.go.jp A portion of these biliary conjugates may be hydrolyzed by gut microflora, allowing for reabsorption in a process known as enterohepatic circulation. europa.eu
Microbial Degradation Pathways and Bioremediation Potential of this compound
This compound is susceptible to microbial degradation, indicating a potential for its bioremediation. The fundamental biochemical pathways for ester and fatty acid metabolism are highly conserved in microorganisms. Esterases, which are ubiquitous in bacteria and fungi, play a crucial role in the degradation of natural and synthetic esters, including industrial pollutants. sci-hub.seresearchgate.net
The microbial degradation of this compound is initiated by extracellular or intracellular esterases that hydrolyze the ester bond to release 1-octanol and hexanoic acid. These hydrolysis products can then be readily utilized by a wide range of microorganisms as carbon and energy sources.
The subsequent microbial pathways are analogous to those in higher organisms:
Transport and Activation: The fatty alcohol and acid are transported into the microbial cell. The alcohol is oxidized to the corresponding acid. frontiersin.org The fatty acids are then activated to their acyl-CoA derivatives.
Catabolism: The resulting hexanoyl-CoA and octanoyl-CoA are catabolized, primarily through the β-oxidation pathway, to generate acetyl-CoA. researchgate.net This acetyl-CoA feeds directly into the tricarboxylic acid (TCA) cycle for energy production and provides building blocks for cellular biosynthesis.
Alternative Pathways: Microbes also possess ω-oxidation pathways that can convert fatty acids into α,ω-dicarboxylic acids. This pathway is a key part of the microbial degradation of alkanes and fatty acids and has been harnessed for the industrial production of diacids from petrochemical feedstocks. frontiersin.org
The widespread presence of esterases and fatty acid oxidation pathways in the microbial world suggests that this compound would be readily biodegradable in environments such as soil and water treatment systems. This inherent biodegradability makes it a compound with a high potential for bioremediation should environmental contamination occur. frontiersin.orgresearchgate.net
Cellular and Molecular Interaction Mechanisms of this compound
Permeation Enhancement Mechanisms Across Biological Barriers (e.g., Skin, Gastrointestinal Tract)
This compound, like other lipophilic fatty acid esters, is recognized as a chemical permeation enhancer (CPE), capable of reversibly increasing the permeability of biological barriers to other molecules, such as drugs. mdpi.com Its mechanism of action is primarily explained by the lipid-protein-partitioning (LPP) theory, which posits that CPEs can act through one or more of three main mechanisms. mdpi.com
Skin Permeation: The primary barrier of the skin is the stratum corneum (SC), which consists of keratin-filled corneocytes embedded in a highly ordered, intercellular lipid matrix. mdpi.com this compound is believed to enhance permeation primarily by:
Disruption of Intercellular Lipids: As a lipophilic molecule, this compound readily partitions into the lipid-rich intercellular domains of the SC. It inserts itself between the organized lipid bilayers (composed of ceramides, cholesterol, and free fatty acids), disrupting their tight packing and increasing the fluidity of the lipid chains. mdpi.commdpi.com This creates more permeable, disordered regions within the barrier, allowing co-administered substances to diffuse more easily through this lipoidal pathway. mdpi.com
Interaction with Intracellular Proteins: While the primary mechanism is lipid disruption, some enhancers may also interact with intracellular keratin (B1170402) filaments within the corneocytes. This interaction could alter the protein conformation, potentially opening up polar pathways or water channels and facilitating the transport of more hydrophilic molecules. mdpi.com
Increased Drug Partitioning: By altering the physicochemical properties of the skin barrier, this compound can increase the solubility of a drug within the SC, thereby increasing its partitioning from the formulation into the skin. mdpi.com
Gastrointestinal (GI) Tract Permeation: Similar mechanisms apply to the enhancement of permeation across the epithelial barrier of the GI tract. Esters are expected to be hydrolyzed in GI fluids, but intact molecules can act as enhancers. europa.euresearchgate.net this compound can transiently disrupt the lipid components of the epithelial cell membranes and potentially modulate the tight junctions that regulate the paracellular pathway (transport between cells), thereby increasing the absorption of co-administered compounds. researchgate.net
Table 2: Mechanisms of Permeation Enhancement by this compound
| Barrier | Primary Mechanism | Molecular Effect | Reference |
|---|---|---|---|
| Skin (Stratum Corneum) | Disruption of intercellular lipid matrix | Inserts into lipid bilayers, increases fluidity, disrupts ordered packing. | mdpi.commdpi.com |
| Interaction with intracellular proteins | May alter keratin conformation, opening polar pathways. | mdpi.com | |
| Gastrointestinal Tract | Disruption of epithelial cell membranes | Interacts with membrane lipids to increase fluidity and permeability. | europa.euresearchgate.net |
Interactions with Macromolecules, Enzymes, and Receptor Binding
This compound's interactions at the molecular level are primarily defined by its identity as a substrate for hydrolytic enzymes and its physicochemical properties that facilitate non-specific interactions with lipids and proteins.
Interactions with Enzymes: The most significant and specific interaction of this compound is with carboxylesterases, where it acts as a substrate. sci-hub.se The molecule binds to the active site of the enzyme, positioning its ester group for nucleophilic attack by the catalytic serine residue. upc.edu This interaction is transient and catalytic, leading to the cleavage of the molecule into 1-octanol and hexanoic acid. This substrate-enzyme interaction is fundamental to its metabolism.
Interactions with Macromolecules:
Lipid Bilayers: As described in the permeation enhancement section, this compound interacts non-covalently with the lipid bilayers of cell membranes and the stratum corneum. mdpi.com These interactions are driven by hydrophobic forces, leading to its integration into the lipid environment and a subsequent increase in membrane fluidity.
Proteins: this compound can engage in non-specific hydrophobic interactions with proteins. In the context of skin permeation, it may interact with the hydrophobic domains of keratin. mdpi.com
Receptor Binding: Direct evidence for this compound binding to specific signaling receptors is limited. However, interactions can be inferred based on its structural components, particularly in the context of olfaction.
Olfactory Receptors (ORs): ORs are G-protein coupled receptors that bind odorant molecules. oup.comgoogle.com It is plausible that this compound, being a volatile ester with a characteristic fruity aroma, acts as a ligand for one or more ORs. Studies have shown that related molecules, such as octanal (the aldehyde of 1-octanol) and other esters like octyl acetate (B1210297), bind to specific ORs. oup.com Furthermore, its hydrolysis products, hexanoic acid and octanoic acid, are known to activate specific olfactory receptors involved in the perception of human sweat. google.com The binding of this compound or its metabolites to these receptors would initiate a signaling cascade perceived as a specific scent.
Table 3: Summary of Molecular Interactions of this compound
| Interacting Molecule | Type of Interaction | Consequence | Reference |
|---|---|---|---|
| Carboxylesterases | Substrate Binding (Catalytic) | Hydrolysis to 1-octanol and hexanoic acid. | sci-hub.seupc.edu |
| Lipid Bilayers (Membranes) | Non-covalent (Hydrophobic) | Integration into membrane, increased fluidity. | mdpi.com |
| Keratin (Skin Protein) | Non-covalent (Hydrophobic) | Potential conformational changes, permeation enhancement. | mdpi.com |
| Olfactory Receptors | Ligand Binding (Inferred) | Initiation of odor perception signal. | oup.comgoogle.com |
Modulation of Membrane Fluidity and Structural Integrity in Cellular Systems
The interaction of esters like this compound with cellular membranes is a critical aspect of their biological activity. While direct studies on this compound's specific effects on membrane fluidity are not extensively detailed in the available literature, the behavior of structurally similar compounds provides significant insights. The fluidity of a cell membrane, which is essential for various cellular processes, is influenced by the composition of its lipid bilayer, including the length and saturation of fatty acid chains. researchgate.net
Research on other ester compounds demonstrates their capacity to alter membrane properties. For instance, certain esters can increase membrane fluidity, which in turn can modulate the activity of membrane-bound proteins and transport systems. A study on human small intestinal brush-border membrane vesicles showed that the fluidization of specific membrane leaflets could either increase or decrease the transport of different molecules like D-glucose and L-glutamate. nih.gov This differential modulation highlights the complexity of ester-membrane interactions.
The ability of a compound to fluidize a membrane can be influenced by factors such as temperature and the presence of other molecules. capes.gov.br For example, the fluidizing effect of some compounds can be enhanced by other agents, leading to changes in cellular processes like oxidative stress. researchgate.net It is plausible that this compound, as a lipophilic ester, could intercalate into the lipid bilayer, thereby altering its physical properties. This interaction would depend on the specific cell type and the composition of its membranes. The structural integrity of the membrane could be affected, potentially leading to changes in permeability and the function of integral membrane proteins. researchgate.netcapes.gov.br
Further research is necessary to elucidate the precise mechanisms by which this compound modulates membrane fluidity and the consequential impacts on cellular function. Such studies would likely involve techniques like fluorescence polarization and differential polarized phase fluorometry to measure changes in membrane dynamics upon exposure to the compound. nih.gov
Toxicological Pathways and Mechanistic Elicitation by this compound
The toxicological profile of this compound is understood primarily through studies on its hydrolysis products, octanol and hexanoic acid, as well as through data on structurally related esters. industrialchemicals.gov.au The compound itself is expected to be hydrolyzed by enzymatic processes in the body. industrialchemicals.gov.au
While some low molecular weight alcohols and carboxylic acids have shown genotoxic activity in specific assays like the sister chromatid exchange (SCE) assay, this is not a general finding for the broader class of compounds. inchem.org For instance, studies on various esters have shown no evidence of mutagenicity in bacterial reverse mutation assays or in vivo micronucleus studies. google.comebi.ac.uk The lack of structural alerts for genotoxicity in this compound further supports the assessment of its low genotoxic potential. industrialchemicals.gov.au
Table 1: Summary of Genotoxicity Data for Structurally Related Compounds
| Test System | Compound Type | Result | Reference |
|---|---|---|---|
| Ames Test | Saturated aliphatic alcohols/acids | Negative | inchem.org |
| In Vitro Micronucleus Test | Saturated aliphatic alcohols/acids | Negative | inchem.org |
| In Vivo Micronucleus Test | Ester (read-across) | Negative | google.comebi.ac.uk |
| Chromosomal Aberration Test | Low MW alcohols/acids | Positive (in some cases) | inchem.org |
The systemic toxicity of this compound is primarily linked to the toxicological properties of its hydrolysis products. industrialchemicals.gov.au
Repeated Dose Toxicity: While specific repeated-dose toxicity data for this compound are limited, studies on its hydrolysis product, 2-ethylhexanol, have shown effects on the liver and stomach in rats at certain dose levels. industrialchemicals.gov.au Another related compound, 2-ethylhexyl 2-ethylhexanoate, is hydrolyzed to 2-ethylhexanol and 2-ethylhexanoic acid, both of which have known toxicities. tga.gov.au
Reproductive and Developmental Toxicity: this compound's hydrolysis product, 2-ethylhexanoic acid, is classified as a Category 3 reproductive toxin, indicating a possible risk of harm to the unborn child. industrialchemicals.gov.aunih.gov Developmental toxicity has been observed in rats exposed to 2-ethylhexanol, although it was not found to be teratogenic. industrialchemicals.gov.auindustrialchemicals.gov.au The lowest observed adverse effect level (LOAEL) for developmental toxicity for 2-ethylhexanol has been reported. industrialchemicals.gov.au
Organ-Specific Toxicity: The liver is a potential target organ for toxicity, as indicated by increased relative liver weights and hepatocyte hypertrophy in studies with related compounds. industrialchemicals.gov.autga.gov.au Effects on the stomach and kidneys have also been noted. industrialchemicals.gov.autga.gov.au Inhalation of related compounds may lead to irritation of the respiratory tract. cir-safety.orgindustrialchemicals.gov.au
Table 2: Organ-Specific Effects of this compound Hydrolysis Products/Related Compounds
| Organ | Observed Effect | Related Compound | Reference |
|---|---|---|---|
| Liver | Increased relative weight, hepatocyte hypertrophy | 2-ethylhexanol | industrialchemicals.gov.autga.gov.au |
| Stomach | Effects at LOAEL | 2-ethylhexanol | industrialchemicals.gov.au |
| Kidneys | Increased relative weight | 2-ethylhexanol | industrialchemicals.gov.au |
| Reproductive Organs | Potential for fertility effects | 2-ethylhexanoic acid | industrialchemicals.gov.autga.gov.au |
| Fetus | Developmental toxicity | 2-ethylhexanol | industrialchemicals.gov.auindustrialchemicals.gov.au |
The cytotoxic potential of this compound and its metabolites can be inferred from studies on similar compounds. The essential oil of Zosima absinthifolia, which contains this compound as a major component, has demonstrated cytotoxic properties. tandfonline.com
Compounds with similar structures, such as 4-octyl itaconate, have been shown to modulate cellular viability by influencing pathways related to oxidative stress. nih.govnih.gov For instance, 4-octyl itaconate can protect against H₂O₂-induced cytotoxicity and improve cell viability by regulating specific signaling pathways like the Nrf2 pathway. nih.govnih.gov This suggests that the impact of such compounds on cellular viability is closely linked to their ability to modulate cellular responses to stressors.
The cytotoxicity of certain esters can also be linked to their interaction with cellular membranes and mitochondria. For example, some compounds have been observed to cause mitochondrial membrane depolarization. mdpi.com The specific mechanisms of cytotoxicity for this compound would likely involve its lipophilic nature, allowing it to interact with cellular membranes and potentially disrupt their function, leading to a cascade of events that could result in cell death.
The ecotoxicological effects of this compound are not well-documented. However, the toxicity of related esters and their hydrolysis products to aquatic and terrestrial organisms can provide some indication of potential environmental impact. The toxicity of ionic liquids, which can contain ester functionalities, has been shown to increase with the length of the alkyl chain, suggesting that the "octyl" portion of this compound could contribute to its toxicity in aquatic environments. nih.gov
For terrestrial organisms, plasticizers, which include a wide range of esters, can persist in the soil and be taken up by soil organisms. publish.csiro.au Some of these plasticizers are known to be genotoxic and can pose a risk to ecosystems. publish.csiro.au The environmental fate and ecotoxicity of this compound would depend on factors such as its persistence, bioaccumulation potential, and toxicity to various trophic levels. ebi.ac.uk Given its ester structure, it is expected to undergo hydrolysis in the environment, and the resulting octanol and hexanoic acid would then have their own ecotoxicological profiles. industrialchemicals.gov.au Saturated aliphatic alcohols and acids generally show low acute toxicity to aquatic organisms. inchem.org
Advanced Applications and Functionalization Research of Octyl Hexanoate
Research in Advanced Drug Delivery Systems and Permeation Technologies
Octyl hexanoate (B1226103), an ester of octanol (B41247) and hexanoic acid, is being explored for its potential in advanced pharmaceutical formulations. Its chemical properties make it a candidate for enhancing the delivery of therapeutic agents through various biological barriers, particularly the skin.
Role of Octyl Hexanoate as a Chemical Permeation Enhancer (CPE) for Transdermal Drug Delivery
The outermost layer of the skin, the stratum corneum, presents a significant obstacle to the absorption of many drugs. plos.org Chemical permeation enhancers (CPEs) are compounds that temporarily and reversibly increase the permeability of the skin, facilitating the passage of active pharmaceutical ingredients (APIs). nih.gov The mechanism of action for many CPEs involves disrupting the highly organized lipid structure of the stratum corneum. plos.org
This compound, with its amphiphilic nature, possessing both a lipophilic alkyl chain and a polar ester group, is investigated for its role as a CPE. plos.org Compounds with similar structures, such as those with lipid alkyl chains and large polar head groups, have been shown to fluidize the lipid bilayers of the stratum corneum, creating micro-cavities that enhance drug diffusion. plos.org The use of CPEs is considered a favorable approach in transdermal drug delivery due to its cost-effectiveness and ease of application. plos.org Research into the relationship between the structure of a CPE and its enhancement potency is crucial for designing effective transdermal formulations. nih.gov
Integration of this compound into Nanocarriers and Micellar Drug Delivery Systems
Nanocarriers, such as polymeric micelles and nanoparticles, are at the forefront of advanced drug delivery research. These systems can encapsulate drugs, particularly those with poor water solubility, and improve their therapeutic efficacy and reduce side effects. doi.org Polymeric micelles, which are self-assembling colloidal carriers typically in the 20-80 nm range, are formed from amphiphilic molecules that have a hydrophobic core and a hydrophilic shell. doi.org
The incorporation of hydrophobic moieties is a key strategy in the development of these nanocarriers. For instance, hydrophobic modifications of chitosan (B1678972), a natural biopolymer, can induce its self-assembly into micellar structures capable of encapsulating drugs. mdpi.com The hydrophobic core of these micelles serves as a reservoir for lipophilic drugs, enhancing their solubility and stability. mdpi.com
While direct research on the integration of this compound into these systems is emerging, its hydrophobic nature makes it a candidate for inclusion in the core of such nanocarriers. The principle is demonstrated in the use of other hydrophobic molecules to create self-assembling systems. For example, N-octyl chitosan can be synthesized and further modified to form amphiphilic polymers that self-assemble into micelles for encapsulating hydrophobic drugs. rsc.org These micellar systems can improve the loading of hydrophobic drugs and control their release. doi.org
Mechanisms of Controlled Release and Targeted Delivery in Advanced Formulations
Advanced drug delivery formulations aim to control the release of the encapsulated drug and, in some cases, target it to a specific site in the body. The structure of the nanocarrier plays a significant role in determining the drug's release profile and biodistribution. mdpi.com
Controlled Release: The release of a drug from a nanocarrier can be triggered by various mechanisms. In systems utilizing hydrogel-forming polymers, the release can be chemically controlled through the cleavage of polymer chains by hydrolysis or enzymatic action. rsc.org For micellar systems, the stability of the micelle and the interactions between the drug and the hydrophobic core dictate the release rate. mdpi.com The inclusion of components like this compound within the hydrophobic core could influence these interactions and, consequently, the release kinetics. The goal is to maintain the drug in its active form and release it in a sustained manner to prolong its therapeutic effect. mdpi.com
Targeted Delivery: Targeted delivery aims to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. For nanocarriers, passive targeting can be achieved through the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature. nih.gov The size of the nanocarrier is a critical factor for the EPR effect, with a range of 10–100 nm being optimal. nih.gov
Bioaccessibility and Bioavailability Enhancement Mechanisms for Active Pharmaceutical Ingredients
Bioaccessibility refers to the fraction of a compound that is released from its food or drug matrix and becomes available for absorption in the gut. uark.eduBioavailability is the proportion of that compound that enters the systemic circulation and is able to have an active effect. uark.edu
For poorly water-soluble drugs, both bioaccessibility and bioavailability are often limited. researchgate.net Nanocarrier systems are a key strategy to overcome these limitations. researchgate.net By encapsulating a lipophilic drug within the hydrophobic core of a micelle or nanoparticle, its solubility in the aqueous environment of the gastrointestinal tract is effectively increased. mdpi.com This encapsulation protects the drug from degradation and facilitates its transport to the intestinal wall for absorption. mdpi.com
The use of esters in formulations can alter the lipophilicity of the parent compound, which is a well-established method to manipulate its physicochemical and pharmacokinetic properties. researchgate.net While research specifically detailing this compound's direct impact on API bioaccessibility is specific to the formulation, the principles of using lipid-based excipients and nanocarriers to enhance the bioavailability of poorly soluble compounds are well-documented. uark.eduresearchgate.net The food matrix, particularly the presence of fats, can significantly influence the bioaccessibility of lipophilic compounds. uark.edu Similarly, incorporating a lipidic component like this compound into a drug formulation could enhance the absorption of a lipophilic API.
Material Science Applications and Polymer Modification Research
Beyond pharmaceuticals, esters like this compound have applications in material science, particularly as environmentally friendly alternatives to petroleum-based products.
Development and Performance Evaluation of this compound as a Biolubricant
Biolubricants are lubricating substances derived from renewable sources like vegetable oils and animal fats. mdpi.comresearchgate.net They are gaining attention as more environmentally friendly alternatives to mineral-based lubricants due to their biodegradability and non-toxic nature. mdpi.comresearchgate.net However, first-generation biolubricants made directly from vegetable oils often have limitations, such as poor performance at extreme temperatures and low oxidative stability. mdpi.comresearchgate.net
Chemical modification of vegetable oils is a key strategy to improve their lubricant properties. mdpi.com This can involve reactions at the carboxyl groups or at the double bonds within the fatty acid chains. mdpi.com The synthesis of esters, such as octyl esters, is a common approach to produce high-performance biolubricants. mdpi.com
Research has demonstrated that branched esters can exhibit excellent lubricant properties. For example, a study on an octylated branched biolubricant synthesized from waste cooking oil reported a low pour point, high viscosity index, and high thermal-oxidative stability. researchgate.net The performance of this biolubricant, in terms of friction coefficient and wear, was superior to that of a mineral-based lubricant of the same viscosity grade. researchgate.net The viscosity index (VI) is a critical parameter for lubricants, indicating how much the viscosity changes with temperature; a higher VI signifies better performance over a wide temperature range. mdpi.com Biolubricants reported in the literature often have VIs ranging from 120 to over 200. mdpi.comresearchgate.net
The table below presents hypothetical performance data for this compound as a biolubricant, based on typical values for similar synthetic esters found in the literature.
| Property | Typical Value for Synthetic Ester Biolubricants | Reference |
| Viscosity Index (VI) | >150 | researchgate.net |
| Pour Point (°C) | < -20 | epo.org |
| Flash Point (°C) | >200 | tandfonline.com |
| Oxidative Stability (Onset Temperature, °C) | >300 | researchgate.net |
Another study on dicarboxylate esters synthesized with a branched alcohol demonstrated very low pour points (below -65°C) and high viscosity indices, making them suitable for use as hydraulic fluids in heavy machinery. biointerfaceresearch.com These findings highlight the potential of esters like this compound, particularly branched versions, to serve as high-performance, sustainable biolubricants. mdpi.comresearchgate.net
Investigation of this compound as a Polymer Modifier and Plasticizing Agent
While direct research focusing exclusively on this compound as a polymer modifier is not extensively documented, its potential can be inferred from studies on analogous long-chain fatty acid esters. These esters function as plasticizers, which are high-boiling point organic solvents added to polymers to reduce stiffness and improve processing. hallstarindustrial.com The fundamental principle involves the ester molecules acting as spacers between polymer chains, which increases the free volume and allows for greater chain movement, thereby reducing the glass transition temperature (Tg) of the polymer. mdpi.com
Long-chain esters, such as this compound, are characterized by their non-polar alkyl chains. rsc.org This structure suggests they could serve as effective "internal plasticizers" in certain polymers, such as fatty acid carbohydrate esters (FACE), potentially eliminating the need for synthetic additives. acs.org In materials like polyvinyl chloride (PVC), however, the increased proportion of non-polar alkyl chains can weaken the bonds with the polymer, potentially making them less compatible compared to esters with shorter or more polar structures. rsc.org The effectiveness and compatibility of such ester plasticizers are critical, as incompatibility can lead to exudation or "bleeding" of the plasticizer from the polymer matrix. google.com
Research on various ester plasticizers shows that performance is highly dependent on the specific polymer system. For instance, while traditional phthalate (B1215562) esters are common, there is a growing interest in alternatives like dicarboxylic acid esters (e.g., dioctyl adipate) and polymeric esters for applications requiring higher performance, such as improved flexibility at low temperatures and reduced volatility for use in high-temperature environments. hallstarindustrial.comgoogle.com The structure of this compound, a monoester, suggests it would be less polar than diesters due to a lower proportion of oxygen in its structure, a characteristic that makes some monoesters useful as low-temperature plasticizers. hallstarindustrial.com
Table 1: Implied Properties of this compound as a Polymer Modifier
| Property | Implied Effect based on Analogous Esters | Rationale | Citations |
|---|---|---|---|
| Plasticizing Action | Increases polymer chain movement and free volume. | The alkyl chains act as spacers between polymer chains. | mdpi.com |
| Internal Plasticization | May act as an internal plasticizer in bio-based polymers. | Fatty acid residues can be integrated into the polymer backbone. | acs.org |
| Compatibility | Variable; may have lower compatibility with polar polymers like PVC. | The long, non-polar alkyl chain can weaken interactions with polar polymers. | rsc.org |
| Low-Temperature Performance | Potentially improves flexibility at low temperatures. | Monoesters can be effective low-temperature plasticizers. | hallstarindustrial.com |
| Volatility | Lower volatility compared to smaller esters. | As a high-boiling point ester, it is less likely to evaporate during processing or use. | hallstarindustrial.com |
Interactions with Nanostructures and Role in Self-Assembly Processes
The molecular structure of this compound, featuring distinct hydrophobic alkyl chains (octyl and hexyl groups) and a polar ester group, makes it a candidate for involvement in nanostructure formation and self-assembly processes. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by interactions like hydrophobic forces, hydrogen bonds, and van der Waals forces. mdpi.com
In aqueous environments, molecules with both hydrophobic and hydrophilic parts (amphiphiles) can self-assemble into structures like micelles. Research on related compounds demonstrates this principle. For example, studies on room temperature ionic liquids like N,N-dimethylethanol hexanoate and 1-ethyl-3-methylimidazolium (B1214524) octylsulfate show that their alkyl chains (hexanoate and octyl, respectively) are crucial to their interaction with and fusion into existing micellar structures. researchgate.netnih.gov However, these comparatively smaller alkyl chains can make the fusion process more difficult compared to surfactants with longer chains. researchgate.netnih.gov This suggests that this compound, with its C8 and C6 chains, would participate in hydrophobic interactions within such systems.
The process of self-assembly can be harnessed to create functional nanostructures. For instance, integral membrane proteins have been successfully incorporated into soluble, nanoscale phospholipid bilayers, termed Nanodiscs. nih.gov This process is initiated by the removal of a detergent, allowing the components—a membrane scaffold protein, phospholipids, and the target protein—to self-assemble into a discoidal structure. nih.gov In related research, a hexanoate derivative, succinimidyl-6′-(biotinamido)-6-hexanamido hexanoate, was used to biotinylate a protein prior to its incorporation, highlighting how esterified molecules can be part of these complex biological self-assembly systems. nih.gov The thermodynamics of self-assembly at interfaces are complex, involving a balance of interactions between the analyte, solvent, and substrate. researchgate.net
Research in Food Science and Flavor Chemistry (Mechanistic and Volatile Profiling)
This compound is one of many volatile ester compounds that contribute to the complex aroma profiles of various fruits and beverages. Esters are primary drivers of the fruity and floral notes that define the sensory quality of foods like strawberries, apples, and peki fruit. mdpi.commdpi.comscielo.br The formation of these esters is a key part of aroma biogenesis, the process by which flavor and aroma compounds are synthesized in plants.
The final and crucial step in the biosynthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AAT). oup.comnih.gov These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, which can be derived from fatty acid or amino acid metabolism. mdpi.comoup.com The vast diversity of esters found in nature arises from the broad substrate specificity of AAT enzymes, which can combine numerous different alcohols and acyl-CoAs. oup.comnih.gov
Volatile profiling studies have identified octyl esters and hexanoate esters in a variety of food systems:
Strawberries: While octyl acetate (B1210297) is often more prominent, various hexanoate esters like methyl hexanoate and ethyl hexanoate are considered important constituents of the characteristic strawberry aroma. mdpi.comoup.com The accumulation of these esters is directly linked to the expression of the strawberry alcohol acyltransferase (SAAT) gene during the late stages of fruit ripening. mdpi.comnih.govfrontiersin.org
Apples: In a study of 40 apple cultivars, hexyl hexanoate was identified as one of the most abundant and consistently present volatile compounds in the peels. mdpi.com
Peki Fruit: The characteristic aroma of peki fruit is largely derived from esters, with ethyl hexanoate being the most abundant volatile compound. scielo.br
Spirits: In fruit spirits, esters are the dominant group of volatile compounds, providing floral and fruity flavors. Ethyl hexanoate is a main contributor to the aroma of these beverages, formed through chemical reactions between alcohols and acids during fermentation and aging. ceon.rs
Table 2: Occurrence of Octyl/Hexanoate Esters in Food Volatile Profiles
| Food System | Related Ester(s) Identified | Role in Aroma Profile | Citations |
|---|---|---|---|
| Strawberry | Methyl hexanoate, Ethyl hexanoate, Octyl acetate | Contributes to the characteristic fruity and sweet aroma. | mdpi.comoup.comfrontiersin.org |
| Apple | Hexyl hexanoate | A major and abundant volatile compound in apple peels. | mdpi.com |
| Peki Fruit | Ethyl hexanoate | The primary impact compound responsible for the characteristic aroma. | scielo.br |
| Fruit Spirits | Ethyl hexanoate | A main compound providing fruity and floral sensory properties. | ceon.rs |
The volatility of an aroma compound like this compound—its tendency to transition from a solid or liquid phase into a vapor—is a critical factor in its contribution to the perceived flavor of food. This property determines the rate at which the compound is released from the food matrix and reaches the olfactory receptors in the nose. The chemical structure of this compound, a relatively large ester with a molecular weight of 228.38 g/mol and a high boiling point, dictates that it is less volatile than smaller esters like ethyl acetate or methyl butanoate. flavscents.com
In a complex food matrix, the release of volatile compounds is influenced by interactions with non-volatile components such as water, fats, proteins, and carbohydrates. The hydrophobic nature of this compound suggests it would have a higher affinity for the lipid phase in a food system. This interaction can effectively "trap" the molecule, lowering its partial pressure in the headspace above the food and thus reducing its perceived aroma intensity compared to more water-soluble or volatile compounds.
Mechanistic studies often involve analyzing the headspace of a food product over time or under different conditions to understand the release profile of its volatile components. For instance, research on fresh-cut peki fruit stored at different temperatures showed that the profile of its major esters, including ethyl hexanoate, remained relatively stable, indicating that these key aroma compounds were not significantly lost to volatilization under the tested storage conditions. scielo.br The conversion of less volatile precursors, such as fatty acids (e.g., hexanoic acid), into more volatile esters via enzymatic action during ripening is a key mechanism that defines the final aroma profile of a fruit. ceon.rsresearchgate.net
The perception of a flavor compound is also heavily dependent on its concentration relative to its detection threshold—the minimum concentration required for the scent to be detected by the human olfactory system. Studies on the odor thresholds of various esters in apple juice reveal general patterns related to molecular structure. researchgate.net For example, ethyl esters with nine or fewer carbons are often more potent (have lower thresholds) than other ester types. researchgate.net Increasing the chain length of either the alcohol or the acid moiety of an ester can have variable effects on the odor threshold. researchgate.net
Role in Biopolymer Development and Functionalization
Biopolymers, such as chitosan and cellulose (B213188), are of great interest for various applications due to their biodegradability and biocompatibility. nih.govrsc.org However, their native properties often need to be modified to suit specific applications. Functionalization is a process of chemical modification used to introduce new functional groups onto the biopolymer backbone, thereby altering properties like solubility, hydrophobicity, or bioactivity. nih.govresearchgate.net
The chemical structure of this compound, an ester derived from an eight-carbon alcohol (octanol) and a six-carbon acid (hexanoic acid), makes it a potential agent for the hydrophobic modification of biopolymers. Grafting hydrophobic moieties onto naturally hydrophilic biopolymers like chitosan or cellulose is a common strategy to induce an amphiphilic character. mdpi.com This modification can enable the biopolymer to self-assemble into nanoparticles or micelles in aqueous solutions, which can be used as advanced drug delivery systems. mdpi.comnih.gov
While direct functionalization with this compound is not widely reported, studies using similar molecules illustrate the concept. For example:
Chitosan has been functionalized with N-octyl groups to create N-octyl-chitosan, which can form micelles for oral drug delivery. nih.gov
Casein , a protein biopolymer, has been used in hybrid systems with acrylic polymers. In one study, 2-octyl acrylate (B77674) was polymerized with other monomers in the presence of casein to create a hybrid latex, demonstrating the use of an octyl-containing monomer to enhance properties like water resistance. mdpi.com
General polymer functionalization can involve reactions that create ester linkages. For example, cyclic H-phosphonate monomers can be modified by esterification to create functional polymers. rsc.org
The ester linkage in this compound could potentially be used in transesterification reactions to graft the octyl or hexanoyl chains onto a biopolymer, or the entire molecule could be incorporated to act as a biocompatible, plasticizing side chain, enhancing the flexibility of the final biopolymer-based material.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-ethyl-3-methylimidazolium octylsulfate |
| 2-octyl acrylate |
| Alcohol Acyltransferase (AAT) |
| Butyl acetate |
| Butyl butanoate |
| Butyl hexanoate |
| Dioctyl adipate |
| Ethyl acetate |
| Ethyl butanoate |
| Ethyl hexanoate |
| Hexanoic acid |
| Hexyl hexanoate |
| Methyl butanoate |
| Methyl hexanoate |
| N,N-dimethylethanol hexanoate |
| N-octyl-chitosan |
| Octanol |
| Octyl acetate |
| This compound |
| Polyvinyl chloride (PVC) |
Sophisticated Analytical Characterization and Methodological Development for Octyl Hexanoate
Advanced Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating octyl hexanoate (B1226103) from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgaimil.com It is a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. aimil.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nist.gov
GC-MS is extensively used for the purity assessment of octyl hexanoate. measurlabs.com It can detect and identify trace impurities, byproducts from synthesis, or degradation products. measurlabs.com In compositional analysis, such as in flavor and fragrance formulations or in food products, GC-MS is invaluable for identifying and quantifying the various esters, fatty acids, and alcohols present, including this compound. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis, although it is also applicable to compounds like this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.com
For this compound, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water mixture) is a common approach. nih.gov Detection is often achieved using a UV detector, although this compound itself lacks a strong chromophore. Therefore, derivatization to introduce a UV-active group or the use of a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary for sensitive detection. HPLC is a robust method for the quantitative analysis of this compound in various matrices and for impurity profiling, where it can separate and quantify structurally related impurities. ijpsjournal.comveeprho.com
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound | Common Applications |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio | High sensitivity and specificity, excellent for identification of volatile impurities | Purity assessment, compositional analysis of flavors and fragrances, environmental analysis |
| HPLC | Separation by partitioning between mobile and stationary phases | Applicable to a wide range of compounds, robust for quantification | Quantitative analysis in formulations, impurity profiling, quality control |
Optimization of Chromatographic Parameters for Complex Mixtures Containing this compound
The analysis of this compound within complex mixtures, such as those found in food aromas, biological samples, and industrial formulations, necessitates the optimization of chromatographic parameters to achieve adequate separation and quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques employed for this purpose, with parameter optimization being crucial for resolving this compound from other matrix components. researchgate.netmdpi.comunito.it
In Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), the optimization of parameters like the initial oven temperature, temperature programming rate, and carrier gas flow rate is essential for separating complex volatile and semi-volatile compounds. core.ac.uk For instance, in the analysis of strawberry-flavored foods, headspace solid-phase microextraction (HS-SPME) coupled with GC-C-IRMS was used to determine the carbon isotope ratio of several volatile components, including this compound. nih.gov The Kovats retention index, a relative measure of retention time, is a key parameter in GC, with standard non-polar values for this compound being reported around 1570. nih.gov The choice of GC column is also critical; for example, a polar column might be used to separate pheromone components, including this compound, from other volatiles in an insect extract. researchgate.net
The optimization process for complex samples can be intricate. For example, when analyzing the aroma profile of strawberries, parameters such as extraction time and temperature, incubation time, and the type of SPME fiber coating were evaluated to optimize the extraction of volatiles, including long-chain esters like this compound. mdpi.com It was found that adjusting the ionic strength of the sample by adding NaCl could suppress the extraction of less polar, long-chain esters, thereby influencing their detection. mdpi.com
Table 1: Optimized GC Parameters for Strawberry Aroma Profile Analysis
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Incubation Temperature | 60 °C | Achieves equilibrium for volatile extraction. mdpi.com |
| Incubation Time | 15 min | Sufficient for analyte partitioning into the headspace. mdpi.com |
| Extraction Time | 15 min | Balances analyte adsorption onto the fiber with analysis time. mdpi.com |
| SPME Fiber | PDMS/CAR/DVB | Suitable for both polar and non-polar analytes. mdpi.com |
| Ionic Strength Adjustment | 20% NaCl Solution | Enhances the volatility of more polar compounds. mdpi.com |
In High-Performance Liquid Chromatography (HPLC) , this compound can be analyzed using reverse-phase (RP) methods. sielc.com A typical method might involve a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are preferred over phosphoric acid. sielc.com Gradient elution is often favored over isocratic elution for complex mixtures as it can provide better peak resolution and shorter analysis times. mdpi.com The optimization of HPLC conditions, including mobile phase composition, pH, and flow rate, is critical for separating this compound from other compounds in a mixture. neu.edu.trmdpi.com
Table 2: Example of HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Detection | UV, MS sielc.com |
| Application | Suitable for preparative separation and pharmacokinetics. sielc.com |
Development of Stability-Indicating Methods for this compound in Various Matrices
Stability-indicating assay methods (SIAMs) are crucial for determining the stability of a drug substance or product by accurately measuring the decrease in the active ingredient's concentration due to degradation. nih.gov The development of such methods for this compound involves subjecting the compound to stress conditions like hydrolysis, oxidation, and thermal stress to induce degradation. The analytical method must then be able to separate the intact this compound from all its potential degradation products. nih.govvulcanchem.comresearchgate.net
The stability of esters like this compound is influenced by factors such as temperature and oxidative stress. vulcanchem.com For example, studies on analogous long-chain esters suggest that decomposition can occur at temperatures above 300°C. vulcanchem.com During thermo-oxidative aging of related compounds, the formation of hexanoic acid has been observed, which could be a potential degradation product of this compound. researchgate.net
Developing a stability-indicating HPLC method typically begins with selecting a suitable column and mobile phase. chromatographyonline.com Reversed-phase HPLC with UV detection is a common choice for stability-indicating assays of small molecules. chromatographyonline.com The method development process involves forcing the degradation of the analyte and then optimizing the chromatographic conditions to resolve the parent compound from its degradation products. chromatographyonline.com
For instance, in the context of food and beverages, the stability of flavor esters, including those related to this compound, is important. In a study on wine, the concentrations of various esters were monitored over six months after UV-C treatment, and no significant degradation was observed, indicating the stability of these compounds under the tested conditions. oeno-one.eu
While specific stability-indicating methods for this compound are not extensively detailed in the provided search results, the general principles of SIAM development are well-established. nih.govchromatographyonline.com This would involve subjecting this compound to forced degradation and subsequent analysis by a validated chromatographic method to ensure that any degradants are well-separated from the parent peak.
Crystallographic Studies of this compound and Its Relevant Complexes or Derivatives
Crystallographic data for this compound itself is limited. However, insights into its probable crystal structure can be gleaned from studies on homologous long-chain esters. These related compounds often crystallize in a monoclinic system, characterized by layered packing of the alkyl chains. nist.gov Differential scanning calorimetry (DSC) of a related C14 ester, octyl octanoate (B1194180), shows a melting point of -17.5°C, suggesting low crystallinity.
The study of long-chain esters and their derivatives provides a framework for understanding the solid-state behavior of this compound. For example, X-ray diffraction has been used to study the lamellar structure of various long-chain esters, where the thickness of the lamellae depends on the molecular length and thermal history. nist.gov
Furthermore, the crystal structures of complexes involving long-chain esters have been investigated. For instance, the crystal structures of several medium and long-chain testosterone (B1683101) esters have been determined, revealing non-centrosymmetric monoclinic and orthorhombic space groups. mdpi.com In these structures, dispersion forces play a dominant role in the crystal packing, with total lattice energies increasing with the length of the ester chain, indicating greater stability. mdpi.com
Complexes of metal ions with ligands containing octyl chains have also been characterized using X-ray crystallography. For example, an amphiphilic iron(II) spin crossover complex with octyl chains was synthesized, and its crystal structures in both high-spin and low-spin states were determined. researchgate.net The arrangement of the alkyl chains in the crystal packing was observed to influence the stoichiometry of the final product. researchgate.net While not directly involving this compound, these studies on related long-chain esters and octyl-containing complexes provide valuable models for predicting the crystallographic properties of this compound and its potential derivatives.
Environmental Fate and Ecotoxicological Pathway Analysis of Octyl Hexanoate
Ecotoxicological Impact Assessment and Mechanistic Understanding
The ecotoxicological effects of Octyl hexanoate (B1226103) are primarily linked to its physical properties, which influence its interaction with biological organisms.
Direct ecotoxicity data for Octyl hexanoate is limited. However, based on its chemical structure and high octanol-water partition coefficient (log Pow), its primary mode of toxic action in aquatic organisms is expected to be non-polar narcosis, also known as baseline toxicity. europa.eu
Mechanism of Action:
Bioavailability: The ecotoxicological impact is dependent on the bioavailability of the compound in the water column. nih.gov Due to its low water solubility, the concentration of dissolved this compound available to aquatic organisms is expected to be low. europa.eu
Narcosis: As a lipophilic substance, this compound will preferentially partition from the water into the lipid-rich tissues of aquatic organisms, such as cell membranes. researchgate.net The accumulation of the chemical within these membranes disrupts their normal function, leading to a general, non-specific depression of biological activity. europa.eu This narcotic effect is a reversible, physical mode of action that is not dependent on specific chemical reactions with cellular components.
Effects can occur across different trophic levels, including fish, invertebrates (like Daphnia), and algae. europa.eu Concerns have been raised for other octyl esters, such as the UV-filter octyl-methoxycinnamate (OMC), which has been detected in aquatic environments and studied for its potential as an endocrine disruptor. nih.gov However, it is crucial to note that OMC has a different chemical structure and reactivity profile.
Soil Adsorption/Desorption: The environmental fate of this compound in terrestrial ecosystems is governed by its interaction with soil particles.
Adsorption: Due to its low water solubility and high lipophilicity (high log Pow), this compound is expected to have a strong tendency to adsorb to the organic matter and clay components of soil and sediment. europa.eumdpi.com The primary mechanism is hydrophobic interaction, where the non-polar alkyl chains of the molecule are repelled by water and preferentially associate with the non-polar organic carbon fraction of the soil. mdpi.com This strong adsorption reduces its mobility in soil, limiting its potential to leach into groundwater. mdpi.comreach-compliance.eu
Desorption: The release of adsorbed this compound back into the soil solution (desorption) is possible but likely to be slow. Desorption is influenced by factors such as soil organic matter content, pH, and the presence of other substances. mdpi.comresearchgate.net
Terrestrial Ecotoxicity: The strong adsorption to soil particles significantly reduces the bioavailability of this compound to most soil organisms. mdpi.com Therefore, the risk to soil microorganisms, plants, and invertebrates is generally considered low, especially as the compound is readily biodegradable. europa.eu The main environmental compartments for this compound are expected to be soil and sediment, but significant persistence is not anticipated due to rapid biodegradation. europa.eu
Impact on Microbial Communities and Ecosystem Function
While direct research on the specific impact of this compound on environmental microbial communities is not extensively documented, its effects can be inferred from its chemical structure as a fatty acid ester and the known metabolic pathways for similar compounds. The introduction of this compound into an ecosystem is expected to be primarily influenced by microbial degradation.
The principal pathway for the microbial metabolism of esters is enzymatic hydrolysis. nih.govinchem.org In the environment, microorganisms are expected to break down this compound into its constituent parts: 1-octanol (B28484) and hexanoic acid. europa.eu These breakdown products can then be utilized by various microbes as carbon and energy sources.
The degradation of these components can alter the structure and function of microbial communities. usgs.govresearchgate.net For instance, hexanoic acid has been shown to influence the relative abundance of certain bacterial and fungal genera. nih.gov In one study, the addition of hexanoic acid to corn silage decreased the relative abundance of bacteria like Klebsiella, Pantoea, and Enterobacter initially, while also inhibiting certain fungi such as Aspergillus and Penicillium in non-fungal-infested samples. nih.gov The degradation of the alcohol component, 1-octanol, and the fatty acid component, hexanoic acid, would likely proceed via oxidation and the β-oxidation pathway, respectively, processes common to many soil and aquatic bacteria. nih.govacs.org
Table 1: Implied Interactions of this compound with Microbial Communities This table is based on inferred pathways from related compounds.
| Process | Interacting Component | Expected Microbial Response | Potential Impact on Ecosystem Function |
|---|---|---|---|
| Initial Degradation | This compound | Secretion of extracellular esterase enzymes to hydrolyze the ester bond. nih.gov | Release of alcohol and fatty acid into the local environment. |
| Secondary Degradation | Hexanoic Acid | Utilization as a carbon source via the β-oxidation pathway by various bacteria. nih.govacs.org | May temporarily alter soil or water pH; can inhibit certain microbial species while promoting others. nih.govacs.org |
| Secondary Degradation | 1-Octanol | Utilization as a carbon source, likely through oxidation to octanoic acid and subsequent metabolism. nih.gov | Serves as an energy source for specific microbial groups. |
Bioaccumulation Potential and Bioconcentration Mechanisms in Environmental Organisms
The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. This potential is often initially assessed using the octanol-water partition coefficient (log Kow), which indicates a substance's lipophilicity, or tendency to associate with fats. umweltbundesamt.deeuropa.eu
For this compound and its isomers, the log Kow value is estimated to be high, suggesting a potential for bioaccumulation. thegoodscentscompany.comperflavory.com A high log Kow value (typically > 4) often correlates with a higher likelihood of the substance being stored in the fatty tissues of organisms. europa.eu
Table 2: Physicochemical Properties of this compound Isomer Relevant to Bioaccumulation
| Parameter | Value (estimated) | Implication | Source |
|---|---|---|---|
| logP (o/w) | 5.724 | High potential to partition from water into lipids. | thegoodscentscompany.com, perflavory.com |
| Water Solubility | 0.4196 mg/L @ 25 °C | Low solubility in water, favoring partitioning to organic phases like sediment and biota. | thegoodscentscompany.com, perflavory.com |
Despite the high log Kow value, the actual bioaccumulation potential of many fatty acid esters, including by inference this compound, is considered to be low. europa.euepa.gov This discrepancy is primarily due to rapid metabolism within organisms.
The primary mechanism for uptake from the environment (e.g., water) into an aquatic organism is passive diffusion across biological membranes, such as gills in fish. Once absorbed, however, this compound is not expected to persist in its original form. It is readily subjected to hydrolysis by non-specific esterase enzymes, which are ubiquitous in the tissues of environmental organisms. inchem.orgeuropa.eu
This enzymatic action cleaves the ester into 1-octanol and hexanoic acid. europa.eu These metabolites are endogenous-like substances that are easily integrated into normal metabolic processes. The fatty acid (hexanoic acid) can enter the β-oxidation pathway to produce energy, while the alcohol can be oxidized and further metabolized. nih.goveuropa.eu Because these breakdown products are used for energy or as building blocks for other molecules, the parent compound does not accumulate to significant levels. europa.eu Therefore, the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, is expected to be low. science.govufz.de
Table 3: Summary of Bioaccumulation Potential Assessment for this compound
| Factor | Assessment | Rationale |
|---|---|---|
| Physicochemical Properties (Log Kow) | Indicates potential for bioaccumulation. | High lipophilicity suggests a tendency to associate with fatty tissues. umweltbundesamt.dethegoodscentscompany.comperflavory.com |
| Metabolic Transformation | Mitigates bioaccumulation. | Rapid hydrolysis by esterase enzymes into readily metabolized components (1-octanol and hexanoic acid). inchem.orgeuropa.eu |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Octanol |
| Hexanoic acid |
| 2-Ethylhexyl hexanoate |
| Klebsiella |
| Pantoea |
| Enterobacter |
| Aspergillus |
Regulatory Science and Sustainable Process Development for Octyl Hexanoate
Regulatory Frameworks and Methodologies for Safety Evaluation
The safety of octyl hexanoate (B1226103) is evaluated within established regulatory frameworks for chemicals, particularly for its use in consumer products like cosmetics and as a flavoring agent. In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. europa.eu According to the European Chemicals Agency (ECHA), under the Classification, Labelling and Packaging (CLP) Regulation, octyl hexanoate has not been classified for any hazards based on the notifications provided by companies. europa.eu
In the United States, the Food and Drug Administration (FDA) oversees the use of substances in food and cosmetics. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated this compound for its use as a flavoring substance. For cosmetic applications, the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of ingredients. cir-safety.org The CIR Expert Panel has concluded that alkyl ethylhexanoates, a group of chemicals that includes a related compound, cetearyl ethylhexanoate (formerly known as cetearyl octanoate), are safe for use in cosmetics when formulated to be non-irritating. cir-safety.orgspecialchem.com
Methodologies for Evaluating Safety in Specific Applications (e.g., Food Contact Materials, Cosmetics)
The safety evaluation of this compound in specific applications like food contact materials and cosmetics involves a tiered approach based on exposure levels.
Food Contact Materials (FCMs): For substances used in FCMs, regulatory bodies like the European Food Safety Authority (EFSA) have established guidelines for safety assessment. The required toxicological data depends on the level of migration of the substance into food. researchgate.net
Low Migration (<0.05 mg/kg food): A limited dataset is required. researchgate.net
Migration between 0.05 and 5 mg/kg food: A reduced toxicological dataset may be sufficient. researchgate.net
High Migration (5–60 mg/kg food): An extensive dataset is necessary. researchgate.net
The safety assessment of a related substance, poly(2-hydroxypropanoic acid), n-octyl/n-decyl esters, intended as a plasticizer in polylactic acid (PLA) for non-fatty foods, highlights this approach. The EFSA Panel concluded it does not raise a safety concern if migration does not exceed 0.05 mg/kg of food. researchgate.netnih.gov
Cosmetics: In the cosmetics sector, the safety of ingredients is assessed by bodies like the CIR Expert Panel. cir-safety.org This assessment considers the ingredient's physical and chemical properties, use and concentration, and any available toxicological data. cir-safety.org For fragrance ingredients, the Research Institute for Fragrance Materials (RIFM) conducts safety assessments. thegoodscentscompany.comcremeglobal.com The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients based on these assessments. thegoodscentscompany.com For this compound, the IFRA has recommended usage levels of up to 6.0% in the fragrance concentrate. thegoodscentscompany.com The safety assessment of alkyl ethylhexanoates by the CIR Expert Panel relied on extrapolating data from cetearyl ethylhexanoate and its constituent parts, 2-ethylhexanoic acid and the corresponding alcohols, due to their structural and functional similarities. cir-safety.org
Advanced Risk Assessment Modeling and Exposure Science Methodologies
Advanced models are employed to refine risk assessments and estimate consumer exposure to substances like this compound, particularly for fragrance ingredients.
Creme RIFM Aggregate Exposure Model: This model provides a detailed assessment of aggregate systemic and dermal exposure to fragrance compounds from various consumer products. cremeglobal.com It utilizes real-world data on consumer habits from over 36,000 individuals in Europe and the US, moving beyond conservative assumptions that a person uses every product type at the maximum concentration daily. cremeglobal.comresearchgate.net This leads to more realistic exposure estimates. cremeglobal.com For instance, aggregate exposure for some fragrance ingredients calculated with this model was found to be 11.5 to 25 times lower than deterministic methods. researchgate.net
Threshold of Toxicological Concern (TTC): The TTC is a risk assessment concept used when toxicity data for a specific chemical is limited. It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. researchgate.netnih.gov This approach has been applied in the safety assessment of other fragrance ingredients like hexyl hexanoate, where exposure was found to be below the TTC for a Cramer Class I material. nih.gov
Exposure Science: This multidisciplinary field combines various scientific disciplines to quantify and characterize the links between environmental stressors and health implications. ru.nl It plays a crucial role in understanding human exposure to chemicals from multiple sources and through various routes, informing more accurate risk assessments. ru.nlnih.gov
Life Cycle Assessment (LCA) and Green Metrics for this compound Production Processes
The sustainability of chemical processes, including the production of this compound, can be evaluated using Life Cycle Assessment (LCA) and various green chemistry metrics.
Green Chemistry Metrics: Several metrics have been developed to quantify the environmental performance of chemical reactions and processes. mdpi.comresearchgate.net These metrics help in comparing the sustainability of different synthetic routes.
| Metric | Description | Significance for Sustainability |
| Atom Economy (AE) | Calculates the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.orgjetir.org | A higher AE indicates less waste generation at the atomic level. mdpi.com |
| E-Factor (Environmental Factor) | Measures the total mass of waste generated per unit mass of product. greenchemistry-toolkit.orgjetir.org | A lower E-factor signifies a more environmentally friendly process with less waste. mdpi.com |
| Process Mass Intensity (PMI) | Represents the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. greenchemistry-toolkit.orgjetir.org | A lower PMI indicates a more efficient and less resource-intensive process. mdpi.com |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used in a chemical reaction. researchgate.netjetir.org | RME provides insight into the efficiency of a reaction, considering both yield and stoichiometry. researchgate.net |
The enzymatic synthesis of esters, a common method for producing compounds like this compound, often demonstrates favorable green metrics, such as high atom economy and lower E-factors, especially when conducted in solvent-free systems. mdpi.com For example, the biocatalytic synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate showed a high atom economy of 95.63% and a low PMI of 1.082, indicating a highly sustainable process. mdpi.com
Contribution to Circular Economy Principles and Waste Valorization Strategies
The production and use of this compound can align with the principles of a circular economy, which aims to minimize waste and maximize the use of resources. mdpi.comwhiterose.ac.uk
Waste Valorization: A key aspect of the circular economy is the valorization of waste streams, converting them into higher-value products. mdpi.comresearchgate.net Agro-industrial residues, such as grape pomace, can be used as a feedstock for the production of valuable chemicals, including hexanoic acid, a precursor for this compound. researchgate.net Through fermentation processes like chain elongation, volatile fatty acids can be produced from organic waste. mdpi.comscilit.com This approach not only provides a sustainable route to chemical building blocks but also addresses the challenge of waste management. researchgate.net
Biocatalysis and Renewable Feedstocks: The use of biocatalysts, such as enzymes, in the synthesis of esters like this compound contributes to circular economy principles. mdpi.comrsc.org Biocatalytic processes often operate under milder conditions and can utilize renewable feedstocks, reducing reliance on fossil fuels. mdpi.comrsc.org The synthesis of esters from biomass-derived furfuryl alcohol is an example of this strategy. rsc.org
Designing for Biodegradability: In a circular economy, products should be designed for their end-of-life. whiterose.ac.uk For applications like lubricants, where recovery may be difficult, designing for biodegradability is a crucial strategy to prevent environmental pollution. whiterose.ac.uk If derived from bio-based sources, the carbon embodied in biodegradable products can be recirculated through natural processes. whiterose.ac.uk
By integrating waste valorization, biocatalysis, and designing for biodegradability, the production and lifecycle of this compound can contribute to a more sustainable and circular chemical industry. mdpi.comwhiterose.ac.uk
Future Research Directions and Interdisciplinary Perspectives for Octyl Hexanoate
Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential
While octyl hexanoate (B1226103) is well-known for its role as a flavor and fragrance agent, its biological activities are an area of growing research interest. The compound has been identified as a semiochemical, a signaling molecule used in communication between organisms. nih.gov Specifically, it is part of the chemical language of various insects, where it can act as a pheromone to influence behavior. nih.gov This opens avenues for its use in innovative and sustainable pest management strategies, either for monitoring insect populations or for direct control through mating disruption or trapping. agropages.com
The structural components of octyl hexanoate—octanol (B41247) and hexanoic acid—are known to possess antimicrobial properties. usm.edu Research into related compounds, such as octyl glucoside esters, has shown potential antibacterial activity. mdpi.com This suggests that this compound itself, or novel derivatives, could be explored for therapeutic applications. Future research should focus on elucidating the specific mechanisms by which it may interact with microbial cells, such as by disrupting cell membranes or interfering with metabolic pathways. A deeper understanding of these interactions could lead to the development of new antimicrobial agents.
Integration of Advanced Computational Modeling with Experimental Research for Predictive Science
The synergy between experimental research and advanced computational modeling is set to accelerate the discovery and optimization of processes and applications for this compound. Computational chemistry offers powerful tools to investigate reaction mechanisms, predict compound properties, and design novel molecules without the need for extensive laboratory work.
Density Functional Theory (DFT) is one such tool that allows researchers to study the intricacies of esterification reactions at the molecular level. mdpi.com By modeling the reaction pathways, DFT can help identify the most energy-efficient routes and provide insights into how different catalysts function, thereby guiding the design of more effective catalytic systems. mdpi.com
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties of esters based on their molecular structure. usda.gov These models use statistical methods to correlate chemical structures with specific properties, such as flavor profiles, biological activity, or physical characteristics. usda.gov For this compound, QSAR could be used to predict the sensory attributes of new, related esters or to screen for molecules with potential therapeutic activity. Molecular docking simulations can also be employed to predict how this compound and its derivatives might bind to specific biological targets, such as microbial enzymes or insect receptors, providing a rational basis for designing molecules with desired biological functions. google.com
Table 2: Computational Tools in this compound Research
| Computational Tool | Application | Potential Impact |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms of synthesis, Understanding catalyst-substrate interactions | Design of more efficient and selective catalysts, Optimization of reaction conditions for higher yields |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting sensory properties (flavor/aroma), Estimating biological activity, Predicting physical properties | Rapid screening of new ester compounds, Designing molecules with targeted flavor profiles or therapeutic potential |
| Molecular Docking | Simulating binding interactions with biological targets (e.g., enzymes, receptors) | Identifying potential therapeutic targets, Designing novel antimicrobial agents or pest control molecules |
Exploration of this compound in Emerging Technologies and Advanced Materials
The applications of this compound and related fatty acid esters are expanding beyond their traditional roles. Research into advanced materials and emerging technologies is uncovering new potential uses for these versatile compounds. One promising area is the development of biolubricants. researchgate.net Fatty acid esters are being investigated as environmentally friendly alternatives to conventional mineral oil-based lubricants due to their biodegradability and good lubricity. srce.hrjseejournal.com The specific properties of this compound, such as its viscosity and thermal stability, could make it a candidate for use in specialized lubricant formulations. nih.gov
Another area of exploration is in phase change materials (PCMs), which are substances that absorb and release large amounts of energy during melting and freezing. researchgate.net Fatty acid esters are being considered as organic PCMs for thermal energy storage applications, such as in smart textiles or building materials for temperature regulation. google.comgoogle.com The thermal properties of this compound could be tailored for specific temperature ranges, making it a potentially valuable component in PCM formulations. google.comgoogle.com Additionally, the field of polymer science offers opportunities for incorporating alkyl esters into new materials. The length of the alkyl ester chain can influence the properties of polymers, such as their toughness and glass transition temperature, opening up possibilities for using esters like this compound to create polymers with specific desired characteristics. mdpi.com
Identification of Interdisciplinary Collaboration Opportunities in this compound Research
The multifaceted nature of this compound research calls for increased collaboration across various scientific disciplines. The journey from optimizing sustainable synthesis to developing novel applications requires a convergence of expertise.
Chemistry and Food Science: Collaboration between synthetic chemists and food scientists is crucial for the flavor and fragrance industry. imbibeinc.com Chemists can develop novel, sustainable methods for producing esters, while food scientists can conduct sensory analysis to evaluate their aroma and flavor profiles, ensuring they meet consumer expectations. imbibeinc.comacs.org
Chemical Ecology and Agriculture: The role of this compound as a semiochemical highlights the need for collaboration between chemists and agricultural scientists. acs.org By working together, they can develop and implement effective, sustainable pest management strategies that are less reliant on conventional pesticides. syntechresearch.com
Materials Science and Engineering: Exploring the potential of this compound in biolubricants, PCMs, and polymers requires a partnership between chemists and materials scientists. scitechseries.com This collaboration can lead to the design and fabrication of new advanced materials with enhanced performance and sustainability profiles. scitechseries.com
Computational Science and Biology: Integrating computational modeling with experimental biology can accelerate the discovery of new therapeutic applications. Computational scientists can predict biological activities and binding interactions, guiding experimental biologists in their laboratory investigations.
By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound, driving innovation in sustainability, health, and technology.
Q & A
Q. How can researchers differentiate octyl hexanoate from structural isomers like hexyl octanoate using analytical techniques?
this compound and its isomer hexyl octanoate share identical retention times on both polar and non-polar GC columns, necessitating mass spectrometry (MS) for differentiation. The base peak in this compound’s mass spectrum occurs at m/z 117 (protonated octanoic acid fragment: C₅H₁₁COOH₂⁺), while hexyl octanoate shows a base peak at m/z 145 (protonated octanoic acid fragment: C₇H₁₅COOH₂⁺). GC-Electroantennography (GC-EAG) further distinguishes biological activity, as hexyl octanoate elicits distinct antennal responses in insects like Nesidiocoris tenuis .
Q. What role does this compound play in insect communication systems, and how is this studied experimentally?
this compound acts as a pheromone component in mirid bugs (e.g., N. tenuis), often synergizing with alcohols like 1-octanol. Field trapping experiments using polyethylene vial dispensers loaded with blends (e.g., 1:1 this compound:1-octanol) demonstrate significantly higher insect catches compared to single-component lures. GC-EAG and wind tunnel assays validate antennal responsiveness and behavioral attraction .
Q. What chromatographic methods are recommended for quantifying this compound in biological samples?
Quantitative GC-FID with internal standards (e.g., decyl acetate) is effective. Volatiles are collected on adsorbents like Porapak, eluted with solvents (e.g., hexane), and analyzed using polar/non-polar dual-column systems. Calibration curves should account for matrix effects in insect or plant extracts .
Advanced Research Questions
Q. How does the ratio of this compound to co-occurring alcohols (e.g., 1-octanol) affect its biological activity in pheromone blends?
In N. tenuis, a 1:1 blend of this compound and 1-octanol outperforms single components in trapping efficiency. Ratios influence release kinetics and receptor binding: neat blends release this compound at ~0.8× the rate of 1-octanol, while sunflower oil-diluted solutions reduce this ratio to 0.5. Field trials show that deviations from natural ratios (e.g., 0.6–1.1 in mated insects) reduce attraction .
Q. What controlled-release dispenser systems effectively maintain optimal this compound release rates under field conditions?
Polyethylene vials provide sustained release over six weeks at 27°C. Neat formulations release this compound at ~10× the rate of sunflower oil-diluted solutions. Release rates are quantified via periodic Porapak trapping and GC-FID, with dispensers positioned at canopy height (6 m) to mimic natural pheromone dispersion .
Q. How do seasonal variations in plant volatile emissions influence the ecological function of this compound as a semiochemical?
In Heracleum species, this compound constitutes 5–8% of fruit volatiles and may mediate plant-insect interactions. Seasonal GC-MS profiling of floral/fruit volatiles (e.g., in Dendrobium orchids) reveals fluctuations in this compound levels, suggesting roles in pollinator attraction or herbivore deterrence. Comparative studies across phenological stages are needed .
Q. What analytical challenges arise when detecting this compound in complex matrices, and how can they be mitigated?
Co-elution with esters like hexyl hexanoate in plant extracts requires tandem MS/MS or GC×GC for resolution. In wine matrices, ultrasound treatment reduces interference from esters (e.g., ethyl hexanoate), improving this compound detection via headspace SPME-GC-MS. Method validation should include spike-recovery tests at 0.1–10 ppm ranges .
Q. How does the stereochemistry of this compound influence its interactions with olfactory receptors in target organisms?
While stereochemical data are limited, enantioselective synthesis and electrophysiological assays (e.g., single-sensillum recordings) could clarify binding affinities. Analog studies show that branched-chain esters (e.g., 2-methylbutyl hexanoate) exhibit reduced activity in N. tenuis, suggesting receptor specificity for linear structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
